Peficitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peficitinib (ASP015K): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib, also known as ASP015K, is an orally administered small molecule that has been approved for the treatment of rheumatoid arthritis (RA) in Japan.[1] It is a member of the Janus kinase (JAK) inhibitor class of drugs, which are designed to modulate the signaling of cytokines that play a critical role in the inflammatory processes underlying autoimmune diseases like RA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions as a potent inhibitor of the Janus kinase family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] These intracellular tyrosine kinases are essential for the signal transduction of a wide array of cytokines and growth factors involved in immunity and hematopoiesis. By binding to the ATP-binding site of these enzymes, this compound blocks their catalytic activity, thereby disrupting the downstream signaling cascades that drive the inflammatory response in rheumatoid arthritis.
The inhibitory activity of this compound against the different JAK isoforms has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data indicates that this compound is a pan-JAK inhibitor with moderate selectivity for JAK3.[3]
| Target Enzyme | IC50 (nmol/L) |
| JAK1 | 3.9[3] |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| TYK2 | 4.8 |
| Table 1: In vitro inhibitory activity of this compound against Janus kinase enzymes. |
Disruption of the JAK-STAT Signaling Pathway
The primary consequence of JAK inhibition by this compound is the interruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus for many cytokines implicated in the pathophysiology of rheumatoid arthritis.
The signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the surface of immune cells. This binding event induces the dimerization or multimerization of the receptor subunits.
-
JAK Activation: The intracellular domains of these cytokine receptors are associated with JAKs. Upon receptor dimerization, the associated JAKs are brought into close proximity, leading to their trans-autophosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the active JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes that encode for pro-inflammatory mediators, including cytokines, chemokines, and other molecules that contribute to the inflammatory process and joint destruction in rheumatoid arthritis.
This compound's inhibition of JAKs at the initial stages of this cascade effectively blocks all subsequent steps, leading to a reduction in the production of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]
Peficitinib's JAK Inhibitor Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Janus kinase (JAK) inhibitor selectivity profile of Peficitinib (ASP015K). This compound is an orally active JAK inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing JAK inhibitor selectivity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound has been characterized as a pan-JAK inhibitor, demonstrating activity against multiple members of the JAK family. However, it exhibits a degree of selectivity, with the most potent inhibition observed against JAK3.[3][4] The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
The IC50 values for this compound against the four members of the JAK family are summarized in the table below.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 - 0.71 |
| TYK2 | 4.8 |
Data compiled from multiple sources.[1]
Based on these in vitro enzyme assays, this compound is approximately 5.6-fold more selective for JAK3 compared to JAK1 and 7.1-fold more selective for JAK3 compared to JAK2. This moderate selectivity for JAK3 is a distinguishing feature of its profile.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as immunity, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting this pathway.
The signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.
This compound, as a JAK inhibitor, competitively binds to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation of both the JAKs themselves and their downstream targets, thereby blocking the entire signaling cascade.
Experimental Protocols for Determining JAK Inhibitor Selectivity
The selectivity profile of a kinase inhibitor is determined through a combination of biochemical and cellular assays.
Biochemical Kinase Assay (Enzymatic Assay)
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. A lower ATP level corresponds to higher kinase activity. The addition of an inhibitor will result in a higher level of remaining ATP.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) to the desired concentration in the kinase buffer.
-
Prepare a substrate/ATP mixture containing a specific peptide substrate for the JAKs and a defined concentration of ATP.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the this compound dilutions to the respective wells. Include control wells with solvent only (positive control for kinase activity) and wells without the enzyme (blank).
-
Add the substrate/ATP mixture to all wells.
-
Initiate the kinase reaction by adding the diluted JAK enzyme to each well (except the blank).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP, such as the ADP-Glo™ Reagent, and incubate as per the manufacturer's instructions.
-
Add a kinase detection reagent that contains luciferase and luciferin. The luciferase will use the newly synthesized ATP (from ADP) to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the remaining ATP and thus directly proportional to kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay (STAT Phosphorylation Assay)
Cellular assays are crucial to confirm that the inhibitor can effectively block the target pathway within a living cell. A common cellular assay for JAK inhibitors measures the phosphorylation of STAT proteins in response to cytokine stimulation.
Principle: This assay quantifies the level of phosphorylated STAT (pSTAT) in cells after treatment with a cytokine that activates a specific JAK-STAT pathway. The inhibitory effect of a compound is measured by its ability to reduce the level of pSTAT.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line expressing the relevant cytokine receptors) to an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3-STAT5 pathway) for a short duration (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract the proteins.
-
Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
-
Detection (e.g., Western Blot or ELISA):
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
To normalize the data, re-probe the membrane with an antibody for the total STAT protein.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody specific for the total STAT protein and a detection antibody specific for the phosphorylated STAT protein.
-
Add the cell lysates to the pre-coated wells.
-
Follow the kit instructions for washing, addition of detection antibody, and substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Quantify the levels of pSTAT relative to the total STAT for each this compound concentration.
-
Plot the percentage of pSTAT inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
A systematic workflow is employed to characterize the selectivity of a novel kinase inhibitor. This process typically involves a tiered approach, starting with the primary target and expanding to a broad panel of kinases.
This workflow ensures a thorough characterization of the inhibitor's potency against its intended target and its potential for off-target effects, which is critical for predicting both its efficacy and safety profile.
Conclusion
This compound is a pan-JAK inhibitor with moderate selectivity for JAK3. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a key mediator of inflammatory responses. The selectivity profile of this compound, as determined by in vitro enzymatic assays, provides a foundation for understanding its biological activity and therapeutic potential. The experimental protocols and workflow described herein represent the standard methodologies used in the pharmaceutical industry to characterize the selectivity of kinase inhibitors, ensuring a comprehensive evaluation of their therapeutic utility.
References
Peficitinib's Structural Engagement with Janus Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of peficitinib, a potent Janus kinase (JAK) inhibitor. By examining its crystal structure and binding interactions with the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—we provide a comprehensive resource for researchers in immunology, inflammation, and drug discovery. This document outlines the precise molecular interactions that underpin this compound's mechanism of action, offering valuable insights for the development of next-generation kinase inhibitors.
Introduction
This compound (ASP015K) is an orally administered small molecule inhibitor of the Janus kinase family, playing a crucial role in the signal transduction of numerous cytokines and growth factors involved in inflammatory and immune responses.[1][2] Its efficacy in treating autoimmune diseases such as rheumatoid arthritis stems from its ability to modulate the JAK-STAT signaling pathway. Understanding the precise structural basis of this compound's interaction with each JAK isozyme is paramount for elucidating its selectivity profile and for guiding the rational design of future therapeutics with improved potency and specificity.
This compound's Potency and Selectivity
This compound demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar to low nanomolar activity against all four kinases.
| Kinase | IC50 (nM) | PDB ID |
| JAK1 | 3.9 | 6AAH |
| JAK2 | 5.0 | 6AAJ |
| JAK3 | 0.7 | 6AAK |
| TYK2 | 4.8 | 6AAM |
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The JAK-STAT signaling cascade is a critical pathway for transducing extracellular signals from cytokines and growth factors into a cellular response. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade. This inhibition of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines.[1]
Crystal Structure and Binding Pockets of this compound
The crystal structures of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined, revealing the molecular basis of its inhibitory activity. A key interaction is the formation of three hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinases. While this core interaction is conserved, the binding modes of this compound within the ATP-binding pockets of the four JAKs exhibit notable differences.
This compound Binding Pocket Residues
The following tables summarize the key amino acid residues that constitute the binding pocket for this compound in each of the four JAK kinases, based on the analysis of their respective crystal structures.
JAK1 (PDB: 6AAH)
| Residue | Interaction Type |
| Leu881 | Hydrophobic |
| Gly882 | Hydrogen Bond |
| Val889 | Hydrophobic |
| Ala906 | Hydrophobic |
| Arg953 | Hydrogen Bond |
| Leu959 | Hydrogen Bond |
| Asp966 | Hydrogen Bond |
JAK2 (PDB: 6AAJ)
| Residue | Interaction Type |
| Leu855 | Hydrophobic |
| Gly856 | Hydrogen Bond |
| Val863 | Hydrophobic |
| Met929 | Hydrophobic |
| Arg938 | Hydrogen Bond |
| Leu932 | Hydrogen Bond |
| Asp939 | Hydrogen Bond |
JAK3 (PDB: 6AAK)
| Residue | Interaction Type |
| Leu828 | Hydrophobic |
| Gly829 | Hydrogen Bond |
| Val836 | Hydrophobic |
| Ala853 | Hydrophobic |
| Arg911 | Hydrogen Bond |
| Cys909 | Covalent (potential) |
| Leu905 | Hydrogen Bond |
| Asp912 | Hydrogen Bond |
TYK2 (PDB: 6AAM)
| Residue | Interaction Type |
| Leu897 | Hydrophobic |
| Gly898 | Hydrogen Bond |
| Val905 | Hydrophobic |
| Ala922 | Hydrophobic |
| Arg977 | Hydrogen Bond |
| Leu981 | Hydrogen Bond |
| Asp988 | Hydrogen Bond |
Experimental Protocols
X-ray Crystallography of JAK-Peficitinib Complexes
The following provides a generalized protocol for the determination of the crystal structures of JAK kinase domains in complex with this compound, based on established methodologies.
1. Protein Expression and Purification:
-
The kinase domains of human JAK1, JAK2, JAK3, and TYK2 are expressed in a suitable system, such as a baculovirus expression system in Sf9 insect cells.
-
The expressed proteins are purified to homogeneity using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. Crystallization:
-
Purified JAK kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
-
The protein-ligand complex is subjected to crystallization screening using various commercially available or custom-made screens via the vapor diffusion method (sitting or hanging drop).
-
For JAK2 (PDB: 6AAJ), crystallization was achieved using the sitting drop vapor diffusion method at 293 K with a reservoir solution containing 50mM sodium citrate (pH 6.5), 100mM ammonium phosphate, and 20% PEG4000.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known kinase domain structure as a search model.
-
The model is refined, and the ligand (this compound) is built into the electron density map.
In Vitro Kinase Inhibition Assay
The following protocol outlines a common method for determining the IC50 values of this compound against the JAK kinases.
1. Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
A detection reagent to quantify ATP consumption or ADP production (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
The JAK enzyme and substrate are pre-incubated in the assay buffer in a 96- or 384-well plate.
-
Serial dilutions of this compound (or DMSO as a control) are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This technical guide provides a detailed overview of the structural and functional aspects of this compound's interaction with the Janus kinase family. The provided data on binding pockets and inhibitory concentrations, along with the outlined experimental protocols, offer a valuable resource for researchers engaged in the study of JAK inhibitors and the development of novel therapeutics for autoimmune and inflammatory diseases. The elucidation of the precise binding modes of this compound across the JAK family underscores the power of structural biology in guiding drug discovery efforts.
References
Peficitinib: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (ASP015K) is an orally administered, once-daily pan-Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA) in Japan and Korea.[1][2][3] It demonstrates efficacy in patients with moderate-to-severe RA, including those with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate.[1][4] This technical guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of this compound, summarizing key data from preclinical and clinical studies. It includes detailed experimental methodologies and visual representations of its mechanism of action and metabolic pathways to support further research and development.
Pharmacodynamics
Mechanism of Action: Pan-JAK Inhibition
This compound functions as a potent, orally bioavailable inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular tyrosine kinases are critical for transducing signals from a wide array of cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.
The binding of cytokines (e.g., interleukins, interferons) to their corresponding cell surface receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate both themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the cell nucleus. Once in the nucleus, STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammation, immune response, and cell growth.
By inhibiting JAKs, this compound effectively blocks this signaling cascade, preventing the phosphorylation and activation of STATs. This disruption leads to a reduction in the production of pro-inflammatory cytokines and mitigates the downstream inflammatory processes that contribute to the signs and symptoms of rheumatoid arthritis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effect of Peficitinib on STAT5 Phosphorylation
Introduction
This compound (formerly known as ASP015K) is an orally administered, novel Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] The therapeutic efficacy of this compound stems from its ability to modulate cytokine signaling pathways that are central to the inflammatory processes underlying these conditions.[3][4] A critical mechanism in this process is the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[5] This guide provides a detailed examination of this compound's mechanism of action, with a specific focus on its inhibitory effect on the phosphorylation of STAT5, a key mediator of immune cell activation, proliferation, and differentiation.
Core Mechanism: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and hematopoiesis. The process is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.
This compound functions as a potent inhibitor of the JAK family of tyrosine kinases. By binding to the ATP-binding site of JAKs, it blocks their catalytic activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins, including STAT5. This disruption of the signaling cascade is fundamental to its therapeutic effect in autoimmune diseases where this pathway is often overactive.
Quantitative Data on this compound's Inhibitory Activity
This compound demonstrates potent inhibition across multiple JAK family members, with a moderate selectivity for JAK3. Its efficacy has been quantified through various in vitro assays, measuring both direct enzyme inhibition and the functional consequence of STAT phosphorylation.
Table 1: this compound IC₅₀ Values for JAK Family Kinases
| Kinase | IC₅₀ (nM) | Reference(s) |
| JAK1 | 3.9 | |
| JAK2 | 5.0 | |
| JAK3 | 0.7 | |
| Tyk2 | 4.8 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.
The functional consequence of JAK inhibition is the suppression of cytokine-induced STAT phosphorylation. This compound has been shown to inhibit STAT5 phosphorylation in a concentration-dependent manner in various cell types.
Table 2: this compound IC₅₀ Values for Inhibition of STAT5 Phosphorylation
| Cell Type / Condition | Stimulus | IC₅₀ (nM) | Reference(s) |
| Rat Whole Blood | IL-2 | 124 | |
| Human Lymphocytes | IL-2 | 127 | |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | IL-6 + sIL-6R | Suppressed in a concentration-dependent manner (0.1, 1, 5 µM) | |
| Human T-cells | IL-2 | Inhibited in a concentration-dependent manner |
Studies show this compound effectively suppresses STAT5 phosphorylation induced by relevant cytokines like Interleukin-2 (IL-2).
Experimental Protocols for Measuring STAT5 Phosphorylation
The assessment of STAT5 phosphorylation is crucial for evaluating the pharmacodynamic effects of JAK inhibitors like this compound. The two most common methods employed are Western Blotting and Flow Cytometry.
Protocol 1: Western Blotting for Phospho-STAT5 (p-STAT5)
This method allows for the detection and semi-quantification of p-STAT5 in cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., RA FLS, PBMCs) to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Stimulate the cells with a cytokine known to activate the JAK-STAT5 pathway (e.g., IL-6 and sIL-6R at 100 ng/mL each) for a short period (e.g., 10 minutes) to induce STAT5 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of p-STAT5.
-
Protocol 2: Flow Cytometry for Phospho-STAT5 (p-STAT5)
Flow cytometry provides a quantitative measurement of p-STAT5 at the single-cell level, which is particularly useful for analyzing heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the cells of interest (e.g., human PBMCs).
-
(Optional) Pre-incubate cells with this compound or other JAK inhibitors at various concentrations.
-
-
Cytokine Stimulation:
-
Stimulate approximately 5x10⁴ to 1x10⁵ cells per condition with a cytokine (e.g., IL-2 or IL-7) for a brief period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by fixing the cells with a fixative agent like paraformaldehyde (e.g., BD Phosflow Lyse/Fix Buffer). This cross-links proteins and terminates enzyme activity, preserving the phosphorylation state.
-
-
Permeabilization:
-
Permeabilize the cells using an agent like ice-cold methanol (e.g., BD Perm Buffer III). This allows the intracellular anti-p-STAT5 antibody to access its target.
-
-
Antibody Staining:
-
Wash the permeabilized cells.
-
Stain the cells with a fluorochrome-conjugated antibody specific for p-STAT5 (e.g., anti-pSTAT5 (Y694)-Alexa647).
-
Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific cell populations (e.g., T-cells).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population(s) of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal. The MFI is proportional to the amount of p-STAT5 per cell.
-
Summary and Conclusion
This compound is a potent JAK inhibitor that effectively suppresses the phosphorylation of STAT5 induced by various cytokines. This inhibitory action has been demonstrated across multiple cell types relevant to autoimmune diseases, including T-cells, lymphocytes, and fibroblast-like synoviocytes. Quantitative data consistently show that this compound inhibits STAT5 phosphorylation in a concentration-dependent manner, with IC₅₀ values in the low nanomolar range for JAK kinases and the mid-nanomolar range for cellular STAT5 phosphorylation.
The methodologies of Western Blotting and Flow Cytometry are standard for elucidating the impact of this compound on this signaling pathway. The disruption of JAK-STAT5 signaling by this compound prevents the transcription of pro-inflammatory genes, thereby reducing inflammation and immune cell activation. This detailed understanding of this compound's effect on STAT5 phosphorylation is vital for ongoing research and the development of targeted therapies for rheumatoid arthritis and other immune-mediated inflammatory diseases.
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound [drugcentral.org]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
Peficitinib: A Technical Guide to its Pan-JAK Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pan-Janus kinase (JAK) inhibitory effects of peficitinib (ASP015K). It details the molecule's mechanism of action, inhibitory potency against JAK family members, and its effects in relevant cellular and in vivo models of inflammation and autoimmune disease. This document is intended to serve as a resource for researchers and professionals involved in the study and development of immunomodulatory therapies.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase family of intracellular, non-receptor tyrosine kinases, which are crucial transducers of cytokine-mediated signals.[1][2] The binding of various cytokines, growth factors, and interferons to their respective receptors on the cell surface activates associated JAKs.[2] This activation initiates a signaling cascade known as the JAK-STAT pathway, which plays a pivotal role in immune cell development, activation, and function.
Activated JAKs phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus.[2] Within the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammatory responses.
This compound, by inhibiting JAKs, effectively blocks this phosphorylation cascade, preventing the activation of STATs and subsequently downregulating the expression of pro-inflammatory genes. This disruption of the JAK-STAT pathway is the fundamental mechanism underlying this compound's immunomodulatory and anti-inflammatory properties.
Quantitative Data on Inhibitory Activity
This compound is characterized as a pan-JAK inhibitor, demonstrating potent inhibition across multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) from various assays are summarized below.
Table 1: In Vitro Enzymatic Inhibition of JAK Kinases by this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | |
| JAK2 | 5.0 | |
| JAK3 | 0.7 | |
| TYK2 | 4.8 |
Data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified kinase in a cell-free assay.
Table 2: Cellular Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference(s) |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10 | |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124 | |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127 | |
| Cytokine-Induced STAT Phosphorylation | Human PBMCs | Various Cytokines | pSTAT Levels | Varies by cytokine |
These assays measure the functional consequences of JAK inhibition within a cellular context.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Measured Endpoint | ED50 (mg/kg) | Reference(s) |
| Rat Adjuvant-Induced Arthritis | Prophylactic or Therapeutic (Oral) | Paw Swelling | 2.7 |
ED50 represents the dose required to achieve 50% of the maximum therapeutic effect in the animal model.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the pan-JAK inhibitory effects of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and this compound at various concentrations.
-
Procedure:
-
The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.
-
Serially diluted this compound is pre-incubated with the JAK enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence or fluorescence.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology (Western Blot):
-
Cell Culture: Rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before stimulation with a cytokine cocktail (e.g., IL-6 and IL-6R).
-
Cell Lysis: Following stimulation, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1, STAT3, and STAT5, as well as total STAT proteins as loading controls.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the phosphorylated STAT bands is quantified and normalized to the total STAT bands to determine the dose-dependent inhibition by this compound.
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes, a key event in the adaptive immune response.
Methodology:
-
Cell Isolation: Splenocytes are isolated from rats.
-
Treatment and Stimulation: The cells are incubated with the T-cell mitogen Interleukin-2 (IL-2) in the presence of varying concentrations of this compound for a period of time (e.g., 3 days).
-
Proliferation Measurement: Cell proliferation is assessed using a standard method, such as the incorporation of a labeled nucleotide (e.g., BrdU or [3H]-thymidine) or a dye dilution assay (e.g., CFSE).
-
Data Analysis: The level of proliferation is quantified, and the IC50 for the inhibition of T-cell proliferation is calculated.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To assess the in vivo efficacy of this compound in a well-established animal model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in Lewis rats by a single injection of Freund's Complete Adjuvant at the base of the tail.
-
Treatment: this compound is administered orally once daily, either in a prophylactic (before disease onset) or therapeutic (after disease onset) regimen.
-
Efficacy Assessment: The severity of arthritis is evaluated regularly by measuring paw volume (paw swelling) and through histological examination of the joints to assess inflammation, pannus formation, and bone destruction.
-
Data Analysis: The dose-dependent effects of this compound on paw swelling and histological scores are determined, and the ED50 is calculated.
Downstream Functional Consequences
The pan-JAK inhibitory activity of this compound translates into several key functional effects on cells involved in the pathogenesis of rheumatoid arthritis.
-
Inhibition of Pro-inflammatory Cytokine Production: In RA fibroblast-like synoviocytes (FLS), a key cell type in the inflamed synovium, this compound has been shown to suppress the production of pro-inflammatory mediators.
-
Suppression of Monocyte Chemotaxis: this compound-treated RA FLS conditioned medium exhibits a reduced capacity to attract monocytes, suggesting that this compound can dampen the recruitment of inflammatory cells to the joint. This effect is mediated, at least in part, by the suppression of MCP-1/CCL2 secretion from FLS.
Conclusion
This compound is a potent, orally bioavailable pan-JAK inhibitor that effectively targets the JAK-STAT signaling pathway. Its ability to inhibit multiple JAK family members translates to robust suppression of key cellular processes that drive the inflammatory and autoimmune responses characteristic of diseases like rheumatoid arthritis. The preclinical data summarized in this guide provide a strong rationale for its clinical development and utility as a therapeutic agent for immunologically mediated disorders.
References
Methodological & Application
Peficitinib In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for key in vitro assays to characterize the activity of Peficitinib (ASP015K), a potent inhibitor of the Janus kinase (JAK) family of enzymes. These protocols are intended for researchers, scientists, and drug development professionals working to understand the pharmacological profile of this compound and similar molecules.
This compound is an orally active JAK inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] By blocking these enzymes, this compound interferes with the JAK-STAT signaling pathway, a critical cascade in the cellular response to numerous cytokines and growth factors.[2] This pathway is integral to immune responses and inflammatory processes, making its inhibition a key therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound across various assays.
Table 1: this compound Inhibitory Potency (IC50) against JAK Enzymes
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Source: MedChemExpress. All IC50 values are approximate and may vary based on experimental conditions.[1]
Table 2: this compound Cellular Activity (IC50)
| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127 |
Source: MedChemExpress. All IC50 values are approximate and may vary based on experimental conditions.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the JAK-STAT signaling pathway and the general workflows for the described in vitro assays.
Experimental Protocols
Biochemical JAK Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified JAK enzymes. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, or Tyk2 enzyme
-
Kinase substrate (e.g., IRS1-tide peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).
-
Add the diluted JAK enzyme to all wells except the negative control.
-
Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound
-
Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-α for pSTAT1)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Aliquot whole blood or PBMCs into flow cytometry tubes.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells by adding the appropriate cytokine and incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
Wash the cells with staining buffer.
-
Stain the cells with a cocktail of anti-pSTAT and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer for analysis.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the gated immune cell populations.
-
Determine the IC50 of this compound for the inhibition of STAT phosphorylation.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Isolated rat splenocytes or human PBMCs
-
This compound
-
IL-2
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell proliferation detection reagent (e.g., CyQUANT®, WST-1, or similar)
-
96-well cell culture plates
Procedure:
-
Seed splenocytes or PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with IL-2 (e.g., 100 ng/mL). Include unstimulated and stimulated controls without the inhibitor.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value. A study on rheumatoid arthritis fibroblast-like synoviocytes showed that 5 µM of this compound resulted in a 14% reduction in proliferation.
Cytokine and Chemokine Production Assay (ELISA)
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines and chemokines from stimulated cells, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
Materials:
-
RA-FLS or other relevant cell type
-
This compound
-
Stimulants (e.g., IL-6 and soluble IL-6 receptor)
-
Cell culture medium
-
ELISA kit for the cytokine/chemokine of interest (e.g., MCP-1/CCL2)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RA-FLS in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Stimulate the cells with IL-6 (100 ng/mL) and soluble IL-6R (100 ng/mL).
-
Incubate for an appropriate time to allow for cytokine/chemokine production (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform an ELISA for the target analyte (e.g., MCP-1/CCL2) according to the kit manufacturer's instructions. Briefly, this involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at 450 nm.
-
Quantify the concentration of the cytokine/chemokine in each sample using a standard curve and determine the inhibitory effect of this compound. In one study, this compound was shown to suppress the secretion of MCP-1/CCL2 in the supernatant of RA-FLS.
References
Peficitinib Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (ASP015K) is an orally active, potent pan-Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[5] this compound has shown efficacy in preclinical models and clinical trials for rheumatoid arthritis. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the pharmacological activity of this compound.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of target genes involved in inflammatory responses.
Below is a diagram illustrating the JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound in various cell-based assays.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Table 2: this compound IC50 Values in Cell-Based Assays
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 | 127 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 | 124 |
| STAT1, STAT3, STAT5 Phosphorylation | RA FLS | IL-6 + sIL-6R | pSTAT1, pSTAT3, pSTAT5 | Concentration-dependent inhibition (0.1-5 µM) |
Table 3: Effect of this compound on Cytokine Production and Cell Proliferation
| Assay | Cell Type | Stimulus | Measured Endpoint | This compound Concentration | Result |
| Cytokine Production | RA FLS | IL-6 + sIL-6R | MCP-1/CCL2 | 5 µM | Suppression of secretion |
| Cell Proliferation | RA FLS | IL-6 + sIL-6R | Proliferation | 5 µM | 14% reduction in proliferation |
| Monocyte Migration | THP-1, PBMC | RA FLS-conditioned medium | Migration | 5 µM | Reduced migration |
Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Pre-incubation: Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Stimulation: Add the appropriate cytokine (e.g., recombinant human IL-2 or IL-6) to induce STAT phosphorylation and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
Fixation: Stop the stimulation by adding a fixation buffer (e.g., BD Cytofix™) and incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubating for 30 minutes on ice.
-
Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5) for 30-60 minutes at 4°C in the dark.
-
Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on IL-2-induced T-cell proliferation.
Protocol:
-
Cell Preparation: Isolate splenocytes from male Lewis rats and resuspend in a complete culture medium.
-
Assay Setup: Seed the splenocytes into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3 days at 37°C in a CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or [³H]-thymidine incorporation, and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the proliferation signal against the this compound concentration to determine the IC50 value.
Cytokine Production Assay
This assay measures the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines from stimulated PBMCs.
Protocol:
-
Cell Preparation: Isolate human PBMCs as described previously.
-
Assay Setup: Seed the PBMCs into a 96-well plate. For T-cell receptor (TCR) stimulation, pre-coat the plate with an anti-CD3 antibody.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.
-
Stimulation:
-
TCR Stimulation: Add soluble anti-CD28 antibody to the anti-CD3 pre-coated wells.
-
Cytokine Stimulation: Add a cytokine such as IL-2 to the wells.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-13) in the supernatants using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array) according to the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to evaluate the inhibitory effect.
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the pharmacological profile of this compound. These protocols can be adapted for screening and lead optimization of other JAK inhibitors in a drug discovery setting. The provided quantitative data serves as a benchmark for evaluating the potency and cellular activity of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peficitinib Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA).[1][2] It functions by inhibiting the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and tyrosine kinase 2), which are crucial for the signaling of numerous cytokines implicated in the pathogenesis of inflammatory diseases.[1][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established preclinical animal models of rheumatoid arthritis, specifically the Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) rat models.
This compound modulates the JAK-STAT signaling pathway, a critical intracellular cascade that transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[4] By inhibiting JAKs, this compound effectively dampens the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in RA pathogenesis, including interleukins (ILs) and interferons (IFNs). The binding of these cytokines to their receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes, including those encoding pro-inflammatory mediators. This compound, as a pan-JAK inhibitor, broadly suppresses this signaling cascade.
Below is a diagram illustrating the central role of the JAK-STAT pathway in rheumatoid arthritis and the inhibitory action of this compound.
References
Peficitinib in the Rat Adjuvant-Induced Arthritis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of peficitinib, a Janus kinase (JAK) inhibitor, in the rat adjuvant-induced arthritis (AIA) model. This information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other potential therapeutics for rheumatoid arthritis.
Introduction
This compound is an orally active JAK inhibitor that has demonstrated efficacy in treating rheumatoid arthritis.[1] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for mediating the immune responses involved in the pathogenesis of autoimmune and inflammatory diseases.[2] The rat adjuvant-induced arthritis (AIA) model is a widely used preclinical model for evaluating the efficacy of anti-arthritic agents.[3] This model exhibits robust, measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation, making it a valuable tool for drug development.[3]
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol outlines the induction and assessment of arthritis in a rat model.
Materials:
-
Animals: Lewis, Sprague-Dawley (SD), or Wistar rats (6-12 weeks old are recommended as younger and older rats may be resistant).[4]
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Note that commercial preparations of CFA with 1 mg/mL of mycobacteria are often not effective.
-
Syringes and Needles: 1 mL glass syringes with 25-gauge needles.
-
Anesthesia (optional, for intra-articular injections): Ketamine hydrochloride (100 mg/kg) and xylazine hydrochloride (10 mg/kg).
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Adjuvant Preparation: Thoroughly resuspend the CFA before each injection by rolling the syringe between the hands to ensure a uniform suspension of mycobacterial particles.
-
Induction of Arthritis:
-
Subcutaneous Injection (Base of Tail): Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This method allows for the evaluation of arthritis in all four paws.
-
Subcutaneous Injection (Footpad): Alternatively, inject 0.05 mL of the CFA suspension subcutaneously into the footpad of a rear paw. This will induce a primary inflammatory reaction in the injected paw.
-
-
Disease Progression:
-
Clinical signs of arthritis typically appear around day 9 or 10 after adjuvant injection.
-
In the footpad injection model, a secondary arthritis will develop in the non-injected paws around days 12-14.
-
-
Assessment of Arthritis:
-
Arthritis Score: Visually score the severity of arthritis in each paw daily from day 10 to 25.
-
Paw Swelling: Measure the volume of the paws using a plethysmometer.
-
Pain Threshold and Grip Strength: Assess pain and functional limitation.
-
Histopathology: At the end of the study, collect joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Bone Mineral Density: Evaluate bone loss using techniques like micro-computed tomography (µCT).
-
This compound Dosage and Administration
This compound has been shown to be effective in the rat AIA model through both prophylactic (dosing initiated at the time of disease induction) and therapeutic (dosing initiated after the onset of clinical signs) oral administration.
Data Presentation
Table 1: Oral this compound Dosage in Rat Adjuvant-Induced Arthritis Model
| Dosage Range (mg/kg) | Administration Schedule | Key Findings | Reference |
| 3 - 30 | Repeated oral administration | Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries. | |
| 10 | Repeated oral administration | Demonstrated comparable efficacy to tofacitinib at 3 mg/kg. Showed greater inhibitory effects on the loss of bone mineral density and synovial thickening score compared to tofacitinib at a comparable plasma concentration. |
Table 2: Comparative Efficacy of this compound and Tofacitinib
| Compound | Dosage (mg/kg) | Key Efficacy Measures | Reference |
| This compound | 10 | Comparable efficacy on arthritis-associated symptoms to tofacitinib (3 mg/kg) at similar plasma concentrations. Greater efficacy on some inflammation and bone destruction-associated parameters. | |
| Tofacitinib | 3 | Comparable efficacy on arthritis-associated symptoms to this compound (10 mg/kg). |
Mechanism of Action: JAK-STAT Signaling Pathway
This compound is a JAK inhibitor that targets JAK1 and JAK3 with high potency. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that are implicated in the pathogenesis of rheumatoid arthritis. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This ultimately leads to a reduction in inflammation and amelioration of arthritis symptoms.
Visualizations
Caption: Experimental workflow for the rat adjuvant-induced arthritis (AIA) model.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Peficitinib Administration in a Mouse Model of Collagen-Induced Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peficitinib is a novel oral pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA) by targeting the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous pro-inflammatory cytokines.[1][2] The collagen-induced arthritis (CIA) in mice is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents like this compound.[3]
These application notes provide a comprehensive overview of the administration of this compound in the mouse CIA model. While direct studies detailing the administration of this compound in mouse CIA models are not extensively available in published literature, this document compiles detailed protocols for the induction and assessment of CIA in mice and provides a representative protocol for the administration of a JAK inhibitor based on studies with similar compounds, such as tofacitinib and baricitinib.[4][5] This information is intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy of this compound in a mouse model of inflammatory arthritis.
This compound: Mechanism of Action
This compound is a potent inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the signaling pathways for a wide range of cytokines and growth factors implicated in the pathogenesis of RA, including interleukins (IL-6, IL-17) and interferons. By inhibiting these JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
JAK-STAT Signaling Pathway in Rheumatoid Arthritis
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the standard method for inducing arthritis in susceptible mouse strains, such as DBA/1.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Sterile syringes and needles (26G or smaller)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with CFA (e.g., 500 µL of collagen solution mixed with 500 µL of CFA).
-
Emulsify the mixture until a stable, thick emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Monitoring:
-
Begin monitoring for signs of arthritis around day 21. The onset of arthritis typically occurs between days 25 and 35.
-
Score the mice for clinical signs of arthritis 3-4 times per week.
-
Clinical Assessment of Arthritis
The severity of arthritis is evaluated using a standardized clinical scoring system.
Scoring System:
Each paw is scored on a scale of 0-4:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle, or swelling of one to two digits.
-
2: Erythema and mild swelling extending from the ankle to the tarsals, or swelling of three or more digits.
-
3: Erythema and moderate swelling of the entire paw.
-
4: Severe swelling of the entire paw and/or ankylosis.
The maximum arthritis score per mouse is 16. Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.
This compound Administration (Representative Protocol)
This protocol is based on the administration of other JAK inhibitors in mouse CIA models and should be optimized for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.025% Tween 20 in sterile water)
-
Oral gavage needles
Procedure:
-
Dosing:
-
Based on studies with other JAK inhibitors like tofacitinib, a starting dose range of 15-50 mg/kg can be considered.
-
Prepare a fresh suspension of this compound in the vehicle each day.
-
-
Administration:
-
Administer this compound or vehicle daily via oral gavage.
-
The volume of administration should be consistent (e.g., 10 mL/kg body weight).
-
-
Treatment Schedule:
-
Therapeutic Model: Begin treatment upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).
-
Prophylactic Model: Begin treatment before or at the time of the booster immunization (Day 21).
-
Continue daily administration until the end of the study (e.g., Day 42-49).
-
Histopathological Analysis of Joints
Histological examination of the joints is performed at the end of the study to assess tissue damage.
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize the mice and dissect the hind paws and knees.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process and embed the tissues in paraffin.
-
Section the paraffin blocks (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green.
-
-
Histopathological Scoring:
-
Evaluate the stained sections for inflammation, pannus formation, cartilage destruction, and bone erosion using a semi-quantitative scoring system (e.g., 0-4 or 0-5 scale for each parameter).
-
Data Presentation
The following tables provide representative quantitative data from mouse CIA studies to illustrate expected outcomes.
Table 1: Representative Clinical Arthritis Scores
| Treatment Group | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 4.5 ± 0.8 | 8.2 ± 1.2 | 10.5 ± 1.5 |
| This compound (30 mg/kg) | 2.1 ± 0.5 | 3.5 ± 0.7 | 4.8 ± 0.9 |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.4 | 2.2 ± 0.6 | 2.9 ± 0.7 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Representative Paw Thickness Measurements
| Treatment Group | Paw Thickness (mm) at Day 42 |
| Naïve Control | 1.8 ± 0.1 |
| Vehicle Control | 3.5 ± 0.3 |
| This compound (30 mg/kg) | 2.4 ± 0.2 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.2 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 3: Representative Histopathological Scores
| Treatment Group | Inflammation | Pannus Formation | Cartilage Destruction | Bone Erosion |
| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| This compound (30 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |
| Dexamethasone (1 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| *Data are presented as mean ± SEM on a 0-4 scale. p < 0.05 compared to Vehicle Control. |
Table 4: Representative Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |
| Naïve Control | 15 ± 4 | 20 ± 6 | 10 ± 3 |
| Vehicle Control | 150 ± 25 | 250 ± 40 | 180 ± 30 |
| This compound (30 mg/kg) | 75 ± 15 | 110 ± 20 | 80 ± 15 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Visualization of Experimental Workflow
Experimental Workflow for this compound Efficacy Testing in Mouse CIA Model
Caption: Workflow for evaluating this compound in a mouse CIA model.
Conclusion
The protocols and data presented here provide a framework for the preclinical evaluation of this compound in the mouse collagen-induced arthritis model. While a specific, validated protocol for this compound in this model is pending publication, the provided representative protocol, based on analogous JAK inhibitors, offers a solid starting point for investigation. The successful implementation of these methods will enable researchers to thoroughly assess the therapeutic potential of this compound for the treatment of rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. benchchem.com [benchchem.com]
- 5. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
Peficitinib for In Vivo Studies in Autoimmune Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in various preclinical models of autoimmune diseases. As a potent inhibitor of JAK1 and JAK3, this compound modulates the signaling of multiple cytokines crucial to the pathogenesis of autoimmune and inflammatory disorders.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo studies, consolidating data from various preclinical investigations to aid researchers in designing and executing their own experiments.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3] The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for transducing signals from cytokine receptors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[3][4] this compound shows moderate selectivity for JAK3 over JAK1, JAK2, and TYK2. By blocking the phosphorylation and activation of STAT proteins, this compound effectively dampens the pro-inflammatory effects of cytokines such as interleukins and interferons.
Figure 1: this compound's mechanism of action in the JAK/STAT signaling pathway.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against several members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Data compiled from multiple sources.
In Vivo Efficacy in Autoimmune Models
This compound has shown significant efficacy in rodent models of rheumatoid arthritis and other autoimmune conditions.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA rat model is a widely used preclinical model for rheumatoid arthritis. This compound has been shown to dose-dependently suppress paw swelling and bone destruction in this model in both prophylactic and therapeutic settings.
Efficacy Data in Rat AIA Model:
| Administration Route | Dosing Regimen | Efficacy Outcome | Reference |
| Oral (Prophylactic) | 3 - 30 mg/kg, once daily | Dose-dependent suppression of paw swelling and bone destruction. | |
| Oral (Therapeutic) | 3 - 30 mg/kg, once daily | Dose-dependent suppression of paw swelling and bone destruction. | |
| Intraperitoneal (Continuous Infusion) | Not specified | Demonstrated efficacy in suppressing paw swelling. |
Note: A dose of 10 mg/kg of this compound showed comparable efficacy to 3 mg/kg of Tofacitinib in one study.
Acute Kidney Injury (AKI) in Mice
In a mouse model of aristolochic acid-induced AKI, this compound demonstrated protective effects.
Efficacy Data in Mouse AKI Model:
| Administration Route | Dosing Regimen | Efficacy Outcome | Reference |
| Intraperitoneal | 5 or 10 mg/kg, daily for 7 days | Alleviated necrosis and hyaline cast formation, decreased serum creatinine and KIM-1, and reduced pro-inflammatory cytokines. |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo studies.
Pharmacokinetic Parameters in Healthy Chinese Subjects (Single Dose):
| Dose | tmax (median, hours) | t1/2 (mean, hours) |
| 50 mg | 1.0 - 1.5 | 7.4 - 13.0 |
| 100 mg | 1.0 - 1.5 | 7.4 - 13.0 |
| 150 mg | 1.0 - 1.5 | 7.4 - 13.0 |
Data from a study in healthy Chinese subjects under fasted conditions.
Pharmacokinetic Parameters in Healthy Chinese Subjects (Multiple Doses):
| Dose | tmax (median, hours) |
| 50 mg | 1.5 - 2.0 |
| 100 mg | 1.5 - 2.0 |
| 150 mg | 1.5 - 2.0 |
Data from a study in healthy Chinese subjects under fed conditions.
This compound is primarily metabolized by the liver enzyme CYP3A4. Its metabolites have been shown to have very weak pharmacological activity.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a rat model of rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Complete Freund's Adjuvant (CFA)
-
Lewis rats (female, 6-8 weeks old)
-
Calipers for paw volume measurement
-
X-ray machine for bone destruction analysis
Experimental Workflow:
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
Peficitinib in Cell Culture: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Peficitinib, a potent Janus kinase (JAK) inhibitor, in a variety of cell-based assays. This document outlines the mechanism of action, provides detailed protocols for cell treatment, and summarizes key quantitative data for experimental design.
This compound is an orally active pan-JAK inhibitor with demonstrated efficacy in treating autoimmune diseases such as rheumatoid arthritis.[1] It exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a crucial mediator of immune responses.[2] this compound targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby blocking the downstream signaling of various pro-inflammatory cytokines.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against various JAK kinases and in different cell-based assays. This data is essential for determining the appropriate concentration range for your experiments.
Table 1: this compound IC50 Values for JAK Kinases
| Target | IC50 (nM) |
| JAK1 | 3.9[4] |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Table 2: this compound IC50 Values in Cell-Based Assays
| Assay | Cell Type/System | IC50 (nM) |
| IL-2-induced T cell proliferation | Rat Splenocytes | 10 |
| IL-2-induced T cell proliferation | Human T-cells | 18 |
| IL-2-induced STAT5 phosphorylation | Rat Whole Blood | 124 |
| IL-2-induced STAT5 phosphorylation | Human Lymphocytes | 127 |
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell growth. By inhibiting JAKs, this compound effectively blocks this signaling cascade.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
The following are generalized protocols for treating cells with this compound. Specific parameters such as cell density, this compound concentration, and incubation time should be optimized for your specific cell line and experimental goals.
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)
This protocol is based on methodologies described for studying the effects of this compound on RA FLS.
Materials:
-
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human IL-6 and soluble IL-6 receptor (sIL-6R)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5, and total STAT antibodies)
Procedure:
-
Cell Seeding: Seed RA FLS in 6-well plates at a density of 1.2 x 10^5 cells/well and culture overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Aspirate the medium from the cells and add the this compound-containing medium. Typical concentrations to test range from 0.1 to 5 µM. Incubate for 24 hours.
-
Cytokine Stimulation: Stimulate the cells by adding IL-6 (100 ng/mL) and sIL-6R (100 ng/mL) for 10-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and collect the cell lysates.
-
Western Blot Analysis: Perform Western blotting to determine the phosphorylation levels of STAT1, STAT3, and STAT5.
Protocol 2: T-Cell Proliferation Assay
This protocol is a generalized procedure based on descriptions of this compound's effect on T-cell proliferation.
Materials:
-
Splenocytes or isolated T-cells
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human IL-2
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed splenocytes or T-cells in a 96-well plate at an optimized density.
-
This compound Treatment: Add serial dilutions of this compound to the wells. A suggested concentration range is 0-100 nM.
-
Stimulation: Add IL-2 to the wells to induce T-cell proliferation.
-
Incubation: Incubate the plate for 3 days.
-
Proliferation Assessment: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence to determine the extent of cell proliferation.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Experimental Workflow
The following diagram illustrates a general workflow for a typical in vitro experiment with this compound.
Caption: General workflow for in vitro this compound experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Peficitinib's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a crucial mediator of cellular responses to a variety of cytokines and growth factors.[1][4] By inhibiting JAKs, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn suppresses the transcription of pro-inflammatory cytokine genes. These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production and related cellular functions.
Mechanism of Action: The JAK/STAT Signaling Pathway
Cytokines play a pivotal role in the pathogenesis of autoimmune diseases by promoting inflammation. The binding of these cytokines to their receptors on the cell surface activates associated JAKs. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes, including those encoding for other pro-inflammatory cytokines. This compound, as a pan-JAK inhibitor, targets multiple members of the JAK family, thereby blocking this signaling cascade and attenuating the inflammatory response.
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Efficacy and safety of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Peficitinib in Systemic Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the use of Peficitinib, a Janus kinase (JAK) inhibitor, in the context of systemic sclerosis (SSc). The information presented is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound for this complex autoimmune disease.
Introduction
Systemic sclerosis (SSc) is a chronic autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation.[1] The pathogenesis of SSc involves the activation of fibroblasts and profibrotic macrophages, driven by various cytokines and growth factors such as Interleukin-6 (IL-6), Transforming growth factor-beta (TGF-β), and Platelet-derived growth factor (PDGF).[1] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial mediator in the cellular processes that lead to the pathological features of SSc.[1]
This compound is a novel pan-JAK inhibitor that has shown efficacy in the treatment of rheumatoid arthritis.[2][3] Its mechanism of action involves the inhibition of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby blocking the downstream signaling of multiple pro-inflammatory cytokines. Research suggests that the JAK/STAT pathway is constitutively activated in SSc, making it a promising therapeutic target. In vitro studies have demonstrated that this compound can effectively suppress the activation of key signaling molecules and the production of inflammatory mediators in cells derived from SSc patients.
Mechanism of Action: The JAK/STAT Signaling Pathway in Systemic Sclerosis
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors implicated in SSc pathogenesis. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and fibrosis. In SSc, there is a notable constitutive activation of this pathway, particularly involving STAT1 and STAT3. This compound, as a pan-JAK inhibitor, blocks the initial activation of JAKs, thereby preventing the downstream phosphorylation and activation of STATs.
Caption: JAK/STAT signaling pathway in SSc and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on STAT phosphorylation and cytokine/chemokine production in peripheral blood mononuclear cells (PBMCs) and skin fibroblasts from healthy subjects and patients with SSc.
Table 1: Inhibitory Effect of this compound on Cytokine-Induced STAT Phosphorylation in PBMCs from SSc Patients
| Cytokine Stimulant | Targeted STAT | This compound IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Baricitinib IC₅₀ (nM) |
| IL-2 | pSTAT5 | 39.8 | 1.8 | 32.4 |
| IL-6 | pSTAT3 | 64.6 | 129 | 43.7 |
| IL-21 | pSTAT3 | 66.1 | 115 | 45.7 |
| IFN-α | pSTAT1 | 100 | 110 | 36.3 |
| IFN-γ | pSTAT1 | 115 | 117 | 45.7 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the phosphorylation of the target STAT by 50%. Data are presented as geometric means.
Table 2: Suppressive Effect of this compound on Cytokine and Chemokine Production
| Cell Type | Stimulant | Measured Cytokine/Chemokine | This compound Effect |
| PBMCs | Anti-CD3/anti-CD28 antibodies | IL-4, IL-13, IFN-γ, TNF-α | Dose-dependent suppression |
| Skin Fibroblasts | IL-6 | CCL2, CXCL10 | Dose-dependent suppression |
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited research for investigating the effects of this compound in an in vitro SSc model.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate PBMCs from whole blood for subsequent cell culture and analysis.
-
Materials:
-
Whole blood collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Sterile conical tubes.
-
-
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells by adding excess PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final cell pellet in an appropriate cell culture medium.
-
Protocol 2: Assessment of STAT Phosphorylation by Flow Cytometry
-
Objective: To quantify the level of phosphorylated STAT proteins in PBMCs in response to cytokine stimulation and treatment with this compound.
-
Materials:
-
Isolated PBMCs.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-α, IFN-γ).
-
This compound (and other JAK inhibitors for comparison, if desired).
-
Phosflow Lyse/Fix Buffer.
-
Phosflow Perm Buffer III.
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD14).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate PBMCs with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with the respective cytokines for 15 minutes at 37°C.
-
Immediately fix the cells by adding Phosflow Lyse/Fix Buffer and incubating for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with the antibody cocktail (anti-pSTATs and anti-surface markers) for 60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS for analysis on a flow cytometer.
-
Gate on specific cell populations (e.g., T-cells, monocytes) based on surface marker expression and quantify the median fluorescence intensity of the pSTAT signal.
-
Caption: Workflow for assessing STAT phosphorylation in PBMCs.
Protocol 3: Measurement of Cytokine and Chemokine Production
-
Objective: To measure the effect of this compound on the production of cytokines and chemokines by PBMCs and skin fibroblasts.
-
Materials:
-
Isolated PBMCs or cultured skin fibroblasts.
-
Appropriate cell culture medium and stimulants (e.g., anti-CD3/anti-CD28 antibodies for PBMCs, IL-6 for fibroblasts).
-
This compound.
-
Enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based immunoassay kits for the cytokines/chemokines of interest.
-
Plate reader.
-
-
Procedure:
-
Culture PBMCs or fibroblasts in the presence of varying concentrations of this compound or vehicle control.
-
Add the appropriate stimulant and incubate for the desired time period (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokines/chemokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine/chemokine production.
-
Current Research Landscape and Future Directions
The current body of research on this compound in systemic sclerosis is primarily based on in vitro studies. These studies provide a strong rationale for its potential therapeutic utility by demonstrating its ability to inhibit key inflammatory pathways that are hyperactive in SSc. However, there is a lack of published preclinical data from animal models of SSc and no clinical trials have been reported to date.
Future research should focus on:
-
Preclinical in vivo studies: Evaluating the efficacy and safety of this compound in established animal models of SSc, such as the bleomycin-induced fibrosis model or the tight-skin (Tsk1/+) mouse model. These studies would be crucial to assess the effect of this compound on skin and lung fibrosis.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with SSc.
-
Biomarker Studies: Identifying biomarkers that can predict the response to this compound treatment in SSc patients to enable a personalized medicine approach.
References
Troubleshooting & Optimization
Peficitinib In Vitro Solubility and Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Peficitinib for in vitro applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound is sparingly soluble in aqueous buffers and is known to be insoluble in water alone.[1][2] To achieve the desired concentration in an aqueous-based medium (e.g., cell culture media, PBS), it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control in your experiments.
Q2: I'm observing precipitation of this compound in my cell culture media after dilution from a DMSO stock. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound if your experimental design allows.
-
Optimize the Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of media, try a stepwise dilution. For instance, dilute the DMSO stock into a smaller volume of media first and then add this intermediate dilution to the final volume.
-
Use a Carrier Protein: In some instances, the presence of serum (e.g., FBS) in the cell culture media can help to maintain the solubility of hydrophobic compounds. If you are working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to your buffer, if appropriate for your assay.
-
Consider a Different Solvent System: For certain applications, a 1:1 solution of DMSO:PBS (pH 7.2) can be used, in which this compound has a solubility of approximately 0.5 mg/mL.[1]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C or -80°C. For long-term storage, -80°C is recommended, which can keep the solution stable for up to a year.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: What is the stability of this compound in powder form?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Some suppliers indicate stability for three years at -20°C as a powder.
Quantitative Data Summary
This compound Solubility Data
| Solvent/System | Solubility | Molar Concentration (approx.) | Source |
| DMSO | 65 mg/mL | 199.14 mM | |
| DMSO | 10 mg/mL | 30.64 mM | |
| Ethanol | Insoluble (<1 mg/mL) | - | |
| Dimethyl Formamide (DMF) | 2 mg/mL | 6.13 mM | |
| Water | Insoluble (<0.1 mg/mL at pH 7) | - | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.53 mM |
Note: The molecular weight of this compound is 326.4 g/mol . Solubility values may exhibit slight batch-to-batch variations.
This compound Stability Profile
| Form | Storage Condition | Duration | Source |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | |
| Crystalline Solid (Powder) | -20°C | 3 years | |
| In DMSO | -80°C | 1 year | |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
-
Materials:
-
This compound DMSO stock solution (from the protocol above)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 5 µL of the 10 mM stock to 495 µL of cell culture medium.
-
Then, add the appropriate volume of the 100 µM intermediate solution to your cell culture plates to reach the final 10 µM concentration.
-
Always prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Use the working solutions immediately after preparation.
-
Visualizations
References
Peficitinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of Peficitinib observed in cellular assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a pan-Janus kinase (JAK) inhibitor with potent activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)[1][2][3][][5]. It exhibits moderate selectivity for JAK3.
Q2: What are the known off-target effects of this compound in cellular assays?
Beyond its intended JAK targets, this compound has been shown to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs) in cell-free assay systems. This inhibitory effect on PDGF and VEGF RTKs was not observed with the JAK inhibitor Tofacitinib.
Q3: How does the off-target profile of this compound compare to other JAK inhibitors?
While direct comparative kinase panel data is limited in the public domain, one study highlighted that this compound, unlike Tofacitinib, inhibits both PDGF and VEGF RTKs. This suggests a broader kinase inhibition profile for this compound beyond the JAK family, which could have implications for its cellular effects.
Q4: What are the potential cellular consequences of this compound's off-target activity?
Inhibition of PDGF and VEGF signaling pathways can impact cellular processes such as proliferation, migration, and angiogenesis. For instance, this compound has been observed to inhibit the activation of fibroblast-like synoviocytes (FLS) and endothelial cell tube formation, effects that may be attributed to its inhibition of PDGF and VEGF signaling in addition to JAK inhibition.
Q5: Where can I find detailed protocols for assays to study this compound's effects?
Detailed protocols for key cellular assays, including STAT5 phosphorylation assays and kinase inhibition assays for PDGF and VEGF receptors, are provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-target kinases.
Table 1: this compound Inhibitory Concentration (IC50) against Janus Kinases (JAKs)
| Target | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | |
| JAK2 | 5.0 | |
| JAK3 | 0.7 | |
| Tyk2 | 4.8 |
Table 2: this compound Off-Target Kinase Inhibition
| Target | Assay Type | Inhibition Data | Reference(s) |
| PDGF Receptor Tyrosine Kinases | Cell-free assay | Inhibited | |
| VEGF Receptor Tyrosine Kinases | Cell-free assay | Inhibited |
Note: Specific IC50 values for PDGF and VEGF RTKs are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key cellular assays to investigate the on- and off-target effects of this compound.
STAT5 Phosphorylation Assay in Human Lymphocytes
Objective: To determine the potency of this compound in inhibiting IL-2-induced STAT5 phosphorylation in human lymphocytes.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Treatment: Pre-incubate PBMCs with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce STAT5 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., 90% methanol).
-
Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT5 (Tyr694) antibody and antibodies against lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells).
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of phospho-STAT5 positive cells within the lymphocyte populations.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
PDGF Receptor Tyrosine Kinase (PDGFR) Inhibition Assay
Objective: To assess the in vitro inhibitory activity of this compound against PDGFR tyrosine kinase.
Methodology:
-
Assay Principle: A biochemical assay that measures the phosphorylation of a substrate by the PDGFR kinase domain. Inhibition of the kinase results in a reduced signal.
-
Reagents: Recombinant human PDGFRβ kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Add the reaction buffer containing the substrate and ATP to the wells of a microplate.
-
Add serial dilutions of this compound or a positive control inhibitor.
-
Initiate the kinase reaction by adding the recombinant PDGFRβ enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
VEGF Receptor 2 (VEGFR2) Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on VEGFR2 kinase activity.
Methodology:
-
Assay Principle: Similar to the PDGFR assay, this biochemical assay quantifies the phosphorylation of a substrate by the VEGFR2 kinase.
-
Reagents: Recombinant human VEGFR2 kinase domain, a specific substrate, ATP, and a detection system.
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.
-
Dispense the mixture into a microplate.
-
Add this compound at various concentrations.
-
Start the reaction by adding the VEGFR2 enzyme.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Terminate the reaction and measure the kinase activity using a detection reagent that quantifies either the phosphorylated product or the remaining ATP.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Troubleshooting Guides
Issue 1: High variability in STAT5 phosphorylation assay results.
-
Possible Cause 1: Inconsistent cell handling.
-
Solution: Ensure consistent timing for all steps, especially stimulation, fixation, and permeabilization. Use fresh, healthy cells for each experiment.
-
-
Possible Cause 2: Reagent variability.
-
Solution: Use freshly prepared buffers and cytokine solutions. Aliquot and store reagents properly to avoid degradation. Titrate antibodies for optimal signal-to-noise ratio.
-
-
Possible Cause 3: Donor-to-donor variability.
-
Solution: If possible, use cells from the same donor for comparative experiments. When using multiple donors, analyze the data for each donor separately before pooling.
-
Issue 2: No or weak inhibition observed in kinase assays.
-
Possible Cause 1: Inactive enzyme.
-
Solution: Verify the activity of the recombinant kinase using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
-
-
Possible Cause 2: Incorrect ATP concentration.
-
Solution: The inhibitory potency of ATP-competitive inhibitors like this compound is dependent on the ATP concentration. Use an ATP concentration close to the Km of the kinase for accurate IC50 determination.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Issue 3: Unexpected cellular toxicity at high this compound concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: The observed toxicity could be due to the inhibition of other essential kinases. Consider performing a broader kinase screen to identify other potential off-targets.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
-
Possible Cause 3: Assay-specific artifacts.
-
Solution: Use a secondary, orthogonal assay to confirm the observed toxicity. For example, if using an ATP-based viability assay, confirm the results with a membrane integrity assay (e.g., LDH release).
-
Visualizations
Caption: this compound's on- and off-target signaling pathways.
Caption: General workflows for key cellular assays.
References
Technical Support Center: Peficitinib Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peficitinib. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral Janus kinase (JAK) inhibitor.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is critical for mediating immune responses.[3] this compound inhibits the activity of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), thereby blocking the downstream signaling of several pro-inflammatory cytokines.[3][4] This blockade prevents the activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the transcription of genes involved in inflammation and immune responses.
Q2: What are the reported IC50 values for this compound against different JAKs?
This compound has been shown to inhibit all four JAK enzymes with low nanomolar potency. The half-maximal inhibitory concentrations (IC50) are reported as follows:
-
JAK1: 3.9 nM
-
JAK2: 5.0 nM
-
JAK3: 0.7 nM
-
Tyk2: 4.8 nM
It displays moderate selectivity for JAK3.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific endpoint being measured. For example, this compound inhibits IL-2-induced T-cell proliferation in a concentration-dependent manner, with an IC50 of 10 nM. In studies on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS), concentrations of 0.1, 1, and 5 µM have been used to demonstrate suppression of STAT phosphorylation. It is recommended to perform a dose-response experiment starting from low nanomolar to micromolar concentrations to determine the optimal range for your specific experimental system.
Q4: How does this compound affect STAT phosphorylation?
This compound inhibits the phosphorylation of STAT proteins in a concentration-dependent manner. For instance, in RA FLS stimulated with IL-6 and IL-6R, this compound has been shown to suppress the phosphorylation of STAT1, STAT3, and STAT5. In human lymphocytes and rat whole blood, this compound inhibits IL-2-induced STAT5 phosphorylation with mean IC50 values of 127 nM and 124 nM, respectively.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number in each well. Use a multichannel pipette for cell seeding and verify cell counts before plating. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and perform dilutions in a stepwise manner to minimize errors. | |
| No observable dose-response effect | This compound concentration is too low. | Extend the concentration range to higher doses. Confirm the purity and activity of the this compound stock. |
| Insufficient stimulation of the signaling pathway. | Optimize the concentration of the cytokine or growth factor used to stimulate the JAK-STAT pathway. Ensure the stimulant is active and properly stored. | |
| Cell line is not responsive to JAK inhibition. | Confirm that the cell line expresses the relevant JAKs and cytokine receptors. Test a positive control JAK inhibitor to validate the assay system. | |
| Cell toxicity observed at high concentrations | Off-target effects of this compound. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to distinguish between specific inhibition and general cytotoxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Low signal-to-noise ratio in phosphorylation assays (e.g., Western blot, ELISA) | Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| Insufficient cell lysis or protein extraction. | Use a suitable lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by visual inspection under a microscope or by sonication. | |
| Short stimulation time. | Optimize the duration of cytokine stimulation to capture the peak of STAT phosphorylation, which is often transient. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 3.9 | Enzyme Activity | |
| JAK2 | 5.0 | Enzyme Activity | |
| JAK3 | 0.7 | Enzyme Activity | |
| Tyk2 | 4.8 | Enzyme Activity | |
| IL-2-induced T-cell proliferation | 10 | Cell-based | |
| IL-2-induced STAT5 phosphorylation (Human Lymphocytes) | 127 | Cell-based | |
| IL-2-induced STAT5 phosphorylation (Rat Whole Blood) | 124 | Cell-based |
Table 2: Clinical Dose-Response of this compound in Rheumatoid Arthritis (12 weeks)
| This compound Dose | Placebo | 25 mg | 50 mg | 100 mg | 150 mg | Reference |
| ACR20 Response Rate | 10.7% | 23.6% | 31.6% | 54.5% | 65.5% | |
| ACR50 Response Rate | 5.4% | 7.3% | 8.8% | 30.9% | 29.3% | |
| ACR70 Response Rate | 1.8% | 0.0% | 1.8% | 16.4% | 12.1% |
Experimental Protocols
1. IL-2-Induced T-Cell Proliferation Assay
-
Objective: To determine the dose-dependent effect of this compound on T-cell proliferation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Prepare serial dilutions of this compound (e.g., 0-100 nM) and add to the respective wells.
-
Stimulate the cells with recombinant human IL-2.
-
Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.
-
Add a proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like BrdU or WST-1) and incubate for the recommended time.
-
Measure the incorporation of the reagent according to the manufacturer's protocol to quantify cell proliferation.
-
Plot the proliferation data against the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. STAT Phosphorylation Assay (Western Blot)
-
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
-
Methodology:
-
Culture cells (e.g., RA FLS) to sub-confluency in appropriate culture dishes.
-
Starve the cells in serum-free medium for a specified period (e.g., 24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a defined time (e.g., 24 hours).
-
Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-6 and 100 ng/mL soluble IL-6R) for a short period (e.g., 10 minutes).
-
Immediately lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated STATs (e.g., p-STAT1, p-STAT3, p-STAT5) and total STATs overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT levels to the total STAT levels.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
Peficitinib In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peficitinib in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing inconsistent efficacy of this compound in my rheumatoid arthritis animal model. What could be the cause?
A1: Inconsistent efficacy can stem from several factors related to drug formulation, administration, and the animal model itself.
-
Formulation Issues: this compound has low aqueous solubility.[1] Improper formulation can lead to precipitation and variable dosing. Ensure the compound is fully dissolved or homogeneously suspended before each administration. It is recommended to prepare the formulation fresh for each use.[2]
-
Administration Variability: Oral gavage is a common administration route for this compound.[3] However, incorrect technique can lead to stress, esophageal trauma, or accidental tracheal administration, all of which can affect drug absorption and animal well-being.[4][5] Ensure personnel are properly trained in oral gavage techniques.
-
Food Effects: The bioavailability of this compound is significantly increased when administered with food. Fasting or inconsistent feeding schedules among animals can lead to variable drug exposure and, consequently, inconsistent efficacy. Standardize feeding protocols relative to drug administration.
-
Animal Model Variability: The collagen-induced arthritis (CIA) model, commonly used to test this compound, can have inherent variability. Factors such as the source of the animals, their microbiome, and housing conditions can influence the incidence and severity of arthritis. It is advisable to source animals from a consistent vendor and maintain stable housing conditions.
Q2: My animals are showing signs of toxicity or adverse effects. What are the known side effects of this compound in animal models and how can I manage them?
A2: While this compound is generally well-tolerated, adverse effects, particularly at higher doses, can occur. As a JAK inhibitor, potential class-related side effects should be monitored.
-
Common Adverse Events: In clinical studies, the most common treatment-emergent adverse events were nasopharyngitis and herpes zoster. While specific adverse events in preclinical models are not extensively detailed in the provided results, general adverse events associated with JAK inhibitors include an increased risk of infections, thromboembolic events, and malignancies.
-
Monitoring: Closely monitor animals for signs of distress, infection (e.g., lethargy, ruffled fur, weight loss), or other unexpected clinical signs.
-
Dose Adjustment: If adverse effects are observed, consider a dose reduction. Efficacy has been demonstrated at various dose levels, so it may be possible to find a therapeutic window with a better safety profile.
Q3: I am having trouble preparing a stable and consistent formulation of this compound for oral administration. What is a recommended vehicle?
A3: Due to its low aqueous solubility, this compound requires a specific vehicle for effective oral administration.
-
Recommended Vehicles: A common vehicle for this compound in in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is to prepare a homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA).
-
Preparation Tips: When using a multi-component solvent system, add each solvent sequentially and ensure the solution is clear before proceeding. For suspensions, ensure uniform mixing before each administration to guarantee consistent dosing. It is recommended to prepare the working solution fresh on the day of use.
Q4: How does food intake affect the pharmacokinetics of this compound and how should I control for this in my experiments?
A4: Food has a significant impact on the absorption of this compound.
-
Increased Bioavailability: Studies have shown that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound are substantially higher under fed conditions compared to a fasted state.
-
Experimental Control: To ensure consistent results, it is crucial to standardize the feeding schedule of the animals. Administering this compound after a meal is recommended to mimic clinical usage and enhance bioavailability. Ensure all animals in both control and treatment groups have the same access to food for the same duration before and after dosing.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Table 2: In Vivo Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model
| Dosage (Oral Administration) | Effect | Reference |
| 1-30 mg/kg (once daily for 24 days) | Dose-dependent inhibition of paw volume increase. | |
| ED50 for paw swelling | 2.7 mg/kg | |
| 10 mg/kg or greater | Significant reduction in bone destruction score. | |
| 30 mg/kg | Almost complete amelioration of paw swelling and bone destruction. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: this compound Formulation for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add 40% of the final volume as PEG300 to the tube. Mix thoroughly using a vortex mixer until the solution is clear.
-
Add 5% of the final volume as Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 45% of the final volume as saline to bring the formulation to the final desired concentration. Vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may aid dissolution.
-
It is recommended to prepare this formulation fresh before each use.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol is a general guideline and may need optimization based on the specific mouse strain and laboratory conditions.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Homogenizer or emulsifying needle
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA using a homogenizer or by passing the mixture through an emulsifying needle until a stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with IFA in a 1:1 ratio.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness, and joint stiffness) from day 21 onwards.
-
Score the severity of arthritis regularly using a standardized scoring system.
-
Visualizations
Diagram 1: this compound's Mechanism of Action in the JAK/STAT Signaling Pathway
Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation and downstream inflammatory gene transcription.
Diagram 2: Experimental Workflow for a this compound In Vivo Efficacy Study
Caption: A typical workflow for evaluating this compound's efficacy in a collagen-induced arthritis (CIA) model.
Diagram 3: Troubleshooting Logic for Inconsistent Efficacy
Caption: A logical approach to troubleshooting inconsistent efficacy in this compound in vivo experiments.
References
- 1. The Bioequivalence of Two this compound Formulations, and the Effect of Food on the Pharmacokinetics of this compound: Two‐Way Crossover Studies of a Single Dose of 150 mg this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) studies between peficitinib and methotrexate. The following frequently asked questions (FAQs) and troubleshooting guides are based on a phase I, open-label, single-sequence clinical trial (NCT01754805).[1][2]
Frequently Asked Questions (FAQs)
Q1: Is there a significant pharmacokinetic drug-drug interaction between this compound and methotrexate?
No, clinical trial data indicates that there are no significant pharmacokinetic interactions between this compound and methotrexate.[2][3][4] Co-administration of this compound did not meaningfully alter the pharmacokinetic parameters (AUC and Cmax) of methotrexate, and conversely, methotrexate did not have a significant effect on the pharmacokinetics of this compound.
Q2: What is the established safety profile of co-administering this compound and methotrexate?
The co-administration of this compound and methotrexate was found to be well-tolerated in the clinical study. No new safety signals were identified when the two drugs were given together.
Troubleshooting Guide
Issue: Unexpected variations in pharmacokinetic results during in-house DDI studies.
-
Verify Experimental Protocol Adherence: Ensure your experimental design aligns with the established clinical trial protocol. Key parameters to verify include dosing schedules, sample collection time points, and patient population characteristics.
-
Review Bioanalytical Methods: The bioanalytical methods for quantifying this compound and methotrexate in plasma should be validated for accuracy and precision. The established method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection.
-
Patient Population Consistency: The original study was conducted in patients with rheumatoid arthritis who were on a stable dose of methotrexate. Deviations in the patient population could potentially influence outcomes.
Experimental Protocols
Study Design: Phase I, Open-Label, Single-Sequence DDI Study
-
Participants: Patients diagnosed with rheumatoid arthritis (RA) on a stable weekly dose of methotrexate (15-25 mg) for at least 28 days prior to the study.
-
Treatment Regimen:
-
Day 1: Patients received their prescribed single morning dose of methotrexate alone.
-
Days 3-9: Patients received this compound 100 mg twice daily (morning of Day 3 to the morning of Day 9).
-
Day 8: Patients received their prescribed single morning dose of methotrexate co-administered with this compound.
-
-
Pharmacokinetic Sampling:
-
Methotrexate: Serial blood samples were collected after dosing on Day 1 (methotrexate alone) and Day 8 (methotrexate with this compound).
-
This compound: Serial blood samples were collected after dosing on Day 7 (this compound alone) and Day 8 (this compound with methotrexate). Pre-dose (trough) concentrations of this compound were also measured on Days 3 through 8.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Methotrexate with and without this compound
| Parameter | Methotrexate Alone (Day 1) | Methotrexate + this compound (Day 8) | Geometric Mean Ratio (Day 8 / Day 1) [90% CI] |
| AUCinf (ng·h/mL) | 1350 (369) | 1340 (371) | 99.4 (91.1, 108.5) |
| Cmax (ng/mL) | 141 (35.6) | 143 (39.5) | 101.3 (90.3, 113.6) |
| Data are presented as geometric mean (geometric %CV). AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. CI: Confidence Interval. |
Table 2: Pharmacokinetic Parameters of this compound with and without Methotrexate
| Parameter | This compound Alone (Day 7) | This compound + Methotrexate (Day 8) | Geometric Mean Ratio (Day 8 / Day 7) [90% CI] |
| AUC12 (ng·h/mL) | 2390 (32.8) | 2390 (31.7) | 100.0 (94.0, 106.3) |
| Cmax (ng/mL) | 700 (37.2) | 642 (36.0) | 91.8 (78.2, 107.7) |
| Data are presented as geometric mean (geometric %CV). AUC12: Area under the plasma concentration-time curve over a 12-hour dosing interval. Cmax: Maximum observed plasma concentration. CI: Confidence Interval. |
Visualizations
Signaling Pathways
Caption: Combined signaling pathways of this compound and Methotrexate.
Experimental Workflow
Caption: Experimental workflow for the this compound-Methotrexate DDI study.
References
- 1. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Potential Drug-Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate | Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis | springermedicine.com [springermedicine.com]
Peficitinib Metabolism by CYP3A4: A Technical Guide for Researchers
For immediate technical support, please contact our team of specialists.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of peficitinib by Cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions with CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The main clearance mechanism for this compound is hepatic metabolism.[1] While direct oxidative metabolism by CYP enzymes appears to be a minor route, CYP3A4 is recognized as the primary enzyme involved in this process. The major metabolic pathways for this compound are predominantly sulfate and methyl conjugation.[1]
Q2: What is the effect of co-administering a strong CYP3A4 inhibitor, such as ketoconazole, with this compound?
A2: Co-administration of a potent CYP3A4 inhibitor like ketoconazole can significantly increase the plasma concentration of this compound. This is due to the inhibition of CYP3A4-mediated metabolism, leading to reduced clearance of this compound. For drugs with high hepatic extraction, the impact of competitive inhibition on first-pass metabolism can be particularly dramatic, potentially leading to a substantial increase in drug exposure.[2]
Q3: Are there any known quantitative data on the inhibition of this compound metabolism by CYP3A4 inhibitors?
Troubleshooting Guide
Problem 1: High variability in in vitro this compound metabolism rates in human liver microsomes (HLMs).
-
Possible Cause A: Inter-individual variability in HLM activity.
-
Troubleshooting Tip: Use pooled human liver microsomes from a large donor pool to average out individual differences in enzyme expression and activity. Ensure the supplier provides characterization data for the microsomal batch, including CYP3A4 activity levels.
-
-
Possible Cause B: Substrate or inhibitor instability.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound and any inhibitors for each experiment. Assess the stability of the compounds in the incubation buffer over the time course of the experiment in the absence of microsomes.
-
-
Possible Cause C: Inconsistent assay conditions.
-
Troubleshooting Tip: Strictly adhere to a standardized protocol for all experiments. Key parameters to control include microsomal protein concentration, NADPH concentration, incubation time and temperature, and the final concentration of organic solvent in the incubation mixture.
-
Problem 2: Difficulty in quantifying this compound and its metabolites.
-
Possible Cause A: Inadequate sensitivity of the analytical method.
-
Troubleshooting Tip: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites.[3] Utilize appropriate internal standards for each analyte to correct for matrix effects and variations in sample processing. The lower limit of quantification should be sufficient to measure metabolite formation at low substrate concentrations.
-
-
Possible Cause B: Matrix effects in the LC-MS/MS analysis.
-
Troubleshooting Tip: Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Use of a stable isotope-labeled internal standard is highly recommended.
-
Problem 3: Unexpectedly low or no inhibition of this compound metabolism by a known CYP3A4 inhibitor.
-
Possible Cause A: Incorrect inhibitor concentration.
-
Troubleshooting Tip: Verify the concentration and purity of the inhibitor stock solution. Perform a concentration-response experiment to determine the IC50 value of the inhibitor under your specific assay conditions.
-
-
Possible Cause B: Time-dependent inhibition.
-
Troubleshooting Tip: Some inhibitors require pre-incubation with the microsomes and NADPH to exert their full inhibitory effect. Conduct a pre-incubation time-dependency study to assess if the inhibitor is a time-dependent inhibitor of CYP3A4.
-
Experimental Protocols
Detailed Methodology for In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound. Specific concentrations and incubation times may require optimization.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
CYP3A4 inhibitors (e.g., ketoconazole)
-
Internal Standard for LC-MS/MS analysis
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and inhibitors in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
On the day of the experiment, thaw the HLMs at 37°C and keep them on ice. Dilute the HLMs to the desired protein concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer containing MgCl₂.
-
-
Incubation:
-
Set up incubations in 96-well plates or microcentrifuge tubes.
-
To each well/tube, add the HLM suspension.
-
For inhibition studies, add the inhibitor at various concentrations. Include a vehicle control without the inhibitor.
-
Pre-warm the plate/tubes at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the this compound solution.
-
Immediately after adding this compound, start the reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of any metabolites.
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t_½) can be calculated as 0.693/k.
-
Enzyme Kinetics (K_m and V_max): Determine the rate of metabolite formation at various this compound concentrations. Fit the data to the Michaelis-Menten equation to calculate K_m and V_max.
-
Inhibition (IC50 and K_i): Determine the percentage of inhibition of this compound metabolism at various inhibitor concentrations. Fit the data to a suitable inhibition model to calculate the IC50. The K_i can be determined from the IC50 value if the mechanism of inhibition is known.
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Parameters of this compound by CYP3A4 in Human Liver Microsomes
| Parameter | Value | Units |
| K_m | [Data not available] | µM |
| V_max | [Data not available] | pmol/min/mg protein |
| Intrinsic Clearance (CL_int) | [Data not available] | µL/min/mg protein |
Table 2: Hypothetical Inhibition of this compound Metabolism by a CYP3A4 Inhibitor (e.g., Ketoconazole) in Human Liver Microsomes
| Inhibitor | IC50 | K_i | Mechanism of Inhibition |
| Ketoconazole | [Data not available] | [Data not available] | [Likely Competitive/Mixed] |
Note: The tables above are presented as templates. Specific quantitative data for this compound are not currently available in the cited literature.
Visualizations
Caption: Metabolic pathway of this compound and inhibition by CYP3A4 inhibitors.
Caption: Experimental workflow for in vitro this compound metabolism assay.
References
- 1. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 3A4 in vivo ketoconazole competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Clinical Trials: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of common adverse events observed during clinical trials of Peficitinib. This resource includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most frequently reported adverse events in this compound clinical trials?
A1: The most common treatment-emergent adverse events (TEAEs) reported in clinical trials of this compound are nasopharyngitis (inflammation of the nose and pharynx) and herpes zoster (shingles).[1][2][3][4] Other frequently observed adverse events include upper respiratory tract infections, urinary tract infections, and increases in blood creatine phosphokinase.[2]
Q2: A subject in our study has developed herpes zoster. What is the recommended course of action?
A2: The incidence of herpes zoster is notably higher in patients treated with this compound compared to placebo. Standard clinical practice for managing herpes zoster should be followed, which typically involves antiviral medication. Depending on the severity and the study protocol, temporary discontinuation of this compound may be necessary until the infection resolves. It is crucial to monitor the subject closely for any complications. The study's safety monitoring plan should provide specific guidance on dose interruption or discontinuation.
Q3: We are observing an increase in creatine phosphokinase (CPK) levels in some participants. How should this be managed?
A3: Increased blood CPK is a known adverse event associated with this compound. For most cases, these elevations are mild to moderate (Grade 1 or 2) and may not require intervention. However, it is essential to monitor the CPK levels regularly. If a significant elevation occurs, or if the subject develops symptoms of myopathy (e.g., muscle pain, weakness), a temporary interruption of this compound and further clinical evaluation are warranted. The study protocol should define the specific CPK thresholds for dose modification or discontinuation.
Q4: What is the risk of serious infections with this compound, and how should we monitor for them?
A4: this compound, as a Janus kinase (JAK) inhibitor, can increase the risk of serious infections. The incidence of serious infections in clinical trials was numerically higher for this compound compared to placebo. Researchers should be vigilant for signs and symptoms of infection in study participants. Routine monitoring should include regular clinical assessments and laboratory tests as defined in the study protocol. Any suspected serious infection should be promptly investigated and treated according to standard medical practice, and temporary or permanent discontinuation of this compound should be considered based on the severity of the infection.
Q5: Are there any specific laboratory parameters that require close monitoring during a this compound trial?
A5: Yes, beyond routine safety labs, specific attention should be paid to lipid profiles and hematological parameters. Treatment with JAK inhibitors can be associated with changes in lipid levels (HDL and LDL cholesterol) and decreases in neutrophil and platelet counts. Regular monitoring of a complete blood count with differential and a lipid panel is recommended to detect any clinically significant changes that may require management or dose adjustment.
Data on Common Adverse Events
The following tables summarize the quantitative data on common adverse events from pooled analyses of this compound clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Long-Term Extension Study
| Adverse Event | Percentage of Patients (%) |
| Nasopharyngitis | 47.0% |
| Herpes Zoster | 17.3% |
| Rheumatoid Arthritis Aggravation | 16.1% |
Data from a long-term extension study with a mean this compound exposure of 32.0 months.
Table 2: Incidence Rates of Adverse Events of Special Interest (per 100 Patient-Years)
| Adverse Event of Special Interest | This compound | Placebo |
| Serious Infections | 2.9 | 0.0 |
| Herpes Zoster-related Disease | 5.7 | 2.3 |
| Malignancies (excluding NMSC*) | 0.6 | 1.2 |
NMSC: Non-melanoma skin cancer. Data from pooled Phase 3 studies.
Experimental Protocols and Methodologies
Adverse Event Monitoring and Reporting
In clinical trials, adverse events are systematically collected, assessed, and recorded. The methodology typically involves:
-
Patient Reporting : Subjects are encouraged to report any new or worsening symptoms to the study staff at each visit.
-
Clinical Assessment : Investigators conduct regular physical examinations and clinical assessments to identify any potential adverse events.
-
Laboratory Monitoring : Routine hematology and clinical chemistry tests are performed at specified intervals to detect any laboratory abnormalities.
-
Standardized Terminology : Adverse events are coded using standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting.
-
Causality Assessment : The investigator assesses the relationship between the study drug and the adverse event.
-
Severity Grading : The severity of adverse events is graded using a standardized scale, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Visualizations
Signaling Pathway of this compound
This compound is a Janus kinase (JAK) inhibitor. It exerts its effect by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in inflammation and immune responses. By inhibiting JAKs, this compound reduces the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription of pro-inflammatory mediators. This mechanism is central to its therapeutic effect in autoimmune diseases like rheumatoid arthritis.
Caption: Mechanism of action of this compound via inhibition of the JAK-STAT signaling pathway.
Experimental Workflow for Monitoring Adverse Events
The following diagram illustrates a typical workflow for monitoring and managing adverse events in a clinical trial involving a JAK inhibitor like this compound.
Caption: A generalized workflow for monitoring and managing adverse events in a clinical trial.
References
- 1. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peficitinib Treatment and Herpes Zoster Risk: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the Janus kinase (JAK) inhibitor, Peficitinib, and its associated risk of herpes zoster (shingles). This guide offers troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific challenges that may arise during your research on this compound and herpes zoster.
| Problem | Possible Cause | Suggested Solution |
| High variability in VZV-specific T-cell response assays (e.g., ELISpot, intracellular cytokine staining) between donor samples. | 1. Inter-individual differences in immune status and VZV exposure history. 2. Variability in peripheral blood mononuclear cell (PBMC) viability and handling. 3. Inconsistent antigen stimulation. | 1. Increase sample size to account for biological variance. 2. Standardize PBMC isolation, cryopreservation, and thawing protocols. Ensure high viability (>90%) post-thaw. 3. Use a consistent source and concentration of VZV lysate or specific peptides for stimulation. Include positive (e.g., phytohemagglutinin) and negative controls in each assay. |
| Difficulty in establishing a consistent in vitro VZV latency and reactivation model. | 1. Suboptimal neuronal cell culture conditions. 2. Inefficient viral infection or establishment of latency. 3. Ineffective reactivation stimulus. | 1. Use human stem cell-derived neurons for a more physiologically relevant model. Ensure proper differentiation and maintenance of neuronal cultures. 2. Optimize the multiplicity of infection (MOI) and consider using microfluidic chambers for axonal infection to mimic in vivo infection routes. 3. Test various reactivation stimuli, such as nerve growth factor (NGF) withdrawal or treatment with phosphoinositide 3-kinase (PI3K) inhibitors. |
| Inconsistent results in STAT1 phosphorylation assays following this compound treatment and cytokine stimulation. | 1. Timing of this compound pre-treatment and cytokine stimulation is critical. 2. Cell type-specific responses to this compound. 3. Antibody quality for Western blotting or flow cytometry. | 1. Optimize the pre-incubation time with this compound before adding cytokines like IFN-γ. A time-course experiment is recommended. 2. Confirm the expression of relevant JAKs and cytokine receptors in your chosen cell line (e.g., fibroblast-like synoviocytes, PBMCs). 3. Validate the specificity and sensitivity of your phospho-STAT1 antibodies using appropriate controls. |
| Unexpectedly low incidence of herpes zoster in animal models treated with this compound. | 1. Animal models may not fully recapitulate human VZV latency and reactivation. VZV is a human-specific virus. 2. The immune response to VZV in the animal model may differ significantly from humans. | 1. Acknowledge the limitations of the animal model. 2. Consider using humanized mouse models or focusing on in vitro studies with human cells for more translatable results. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the known association between this compound treatment and the risk of herpes zoster?
A1: this compound, as a Janus kinase (JAK) inhibitor, has been associated with an increased risk of herpes zoster (HZ), which is caused by the reactivation of the varicella-zoster virus (VZV).[1][2] Clinical studies have shown a higher incidence of HZ in patients treated with this compound compared to placebo.[1][2][3]
Q2: Is the risk of herpes zoster with this compound dose-dependent?
A2: Some studies have suggested a potential dose-dependent increase in the incidence of herpes zoster with this compound. However, other clinical trial data have not shown a clear dose-dependent relationship. Further research is needed to fully elucidate the dose-response relationship.
Q3: Are certain patient populations at a higher risk of developing herpes zoster while on this compound?
A3: Yes, pooled analyses of clinical trials have indicated that Asian patients, particularly those in Japan and Korea, may have a higher risk of HZ when treated with JAK inhibitors, including this compound. Advanced age is another identified risk factor for HZ in patients receiving this compound.
Mechanism of Action
Q4: How does this compound's mechanism of action contribute to the increased risk of herpes zoster?
A4: this compound is a pan-JAK inhibitor that modulates the signaling of various cytokines involved in the immune response. The JAK-STAT signaling pathway is crucial for antiviral immunity, particularly through the action of interferons (IFNs). By inhibiting JAKs, this compound can suppress the phosphorylation of STAT proteins, such as STAT1, which is critical for IFN-γ signaling and the control of viral infections. This interference with the immune surveillance of latent VZV is thought to increase the risk of its reactivation.
Q5: Which specific JAK-STAT pathways are implicated in the control of VZV and are affected by this compound?
A5: The JAK1/2-STAT1 pathway, activated by type I and II interferons, is essential for antiviral responses. This compound has been shown to suppress the phosphorylation of STAT1, STAT3, and STAT5 in response to cytokine stimulation in rheumatoid arthritis fibroblast-like synoviocytes. Inhibition of these pathways can impair the function of VZV-specific T-cells, which are crucial for maintaining VZV latency.
Experimental Considerations
Q6: What are the key in vitro assays to assess the impact of this compound on VZV-specific immunity?
A6: Key in vitro assays include:
-
Interferon-gamma (IFN-γ) ELISpot: To quantify the frequency of VZV-specific IFN-γ-secreting T-cells.
-
Flow Cytometry: To analyze the phenotype and function of VZV-specific T-cells, including the expression of activation markers (e.g., CD69) and intracellular cytokines (e.g., IFN-γ).
-
Multiplex Cytokine Analysis: To measure a broader range of cytokines and chemokines produced by immune cells upon VZV antigen stimulation in the presence or absence of this compound.
-
Western Blotting: To directly assess the effect of this compound on the phosphorylation of STAT proteins (e.g., pSTAT1) in response to cytokine stimulation.
-
In Vitro VZV Latency and Reactivation Models: Using human stem cell-derived neurons to study the direct effect of this compound on the establishment of VZV latency and the frequency of reactivation.
Data Presentation
Table 1: Incidence of Herpes Zoster in this compound Clinical Trials
| Study/Analysis | Treatment Group | Incidence Rate (events per 100 patient-years) | Patient Population |
| Pooled Phase 2/3 Asian Studies | This compound (all doses) | 6.9 (95% CI: 6.0–8.0) | Asian patients with Rheumatoid Arthritis |
| Long-term Extension Study (Japan, Korea, Taiwan) | This compound 50 mg/day | 3.1 (95% CI: 1.0–9.5) | Asian patients with Rheumatoid Arthritis |
| This compound 100 mg/day | 6.9 (95% CI: 5.6–8.5) | ||
| This compound 150 mg/day | 8.6 (95% CI: 6.7–11.0) | ||
| Phase IIb Study (Japan) | This compound 25 mg | 4 cases reported | Patients with moderate to severe Rheumatoid Arthritis |
| This compound 100 mg | 2 cases reported | ||
| Network Meta-analysis | This compound 100 mg QD | Associated with the highest risk among JAK inhibitors | Patients with Immune-Mediated Inflammatory Diseases |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on VZV-Specific T-Cell IFN-γ Production using ELISpot
-
Objective: To determine the effect of this compound on the frequency of VZV-specific IFN-γ-producing T-cells.
-
Materials:
-
Cryopreserved human PBMCs from healthy VZV-seropositive donors.
-
This compound (various concentrations).
-
VZV lysate (antigen).
-
Staphylococcal enterotoxin B (SEB) or phytohemagglutinin (PHA) (positive control).
-
Cell culture medium (negative control).
-
Human IFN-γ ELISpot kit.
-
-
Methodology:
-
Thaw and rest PBMCs overnight.
-
Pre-incubate PBMCs with a range of this compound concentrations or vehicle control for 1-2 hours.
-
Plate the pre-treated PBMCs in an IFN-γ ELISpot plate pre-coated with anti-IFN-γ antibody.
-
Stimulate the cells with VZV lysate, positive control, or negative control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Develop the ELISpot plate according to the manufacturer's instructions.
-
Count the spot-forming units (SFUs) using an automated ELISpot reader.
-
Data Analysis: Compare the number of SFUs in this compound-treated wells to vehicle-treated wells for VZV-stimulated conditions.
-
Protocol 2: In Vitro VZV Reactivation Assay in Human Neurons
-
Objective: To assess the effect of this compound on VZV reactivation from a latent state in human neurons.
-
Materials:
-
Human pluripotent stem cell (hPSC)-derived neurons.
-
Varicella-zoster virus (e.g., a GFP-expressing strain).
-
This compound.
-
Nerve Growth Factor (NGF) and anti-NGF antibody.
-
Acyclovir (to establish latency).
-
Microfluidic chambers (optional, for axonal infection).
-
-
Methodology:
-
Establishment of Latency:
-
Differentiate hPSCs into mature neurons.
-
Infect neurons with VZV at a low MOI in the presence of acyclovir for several days to establish a quiescent infection.
-
Remove acyclovir and maintain the neuronal cultures for several weeks to confirm the absence of spontaneous reactivation.
-
-
This compound Treatment and Reactivation Induction:
-
Treat the latently infected neurons with various concentrations of this compound or vehicle control.
-
Induce reactivation by NGF withdrawal (replacing NGF-containing media with media containing anti-NGF antibody).
-
-
Assessment of Reactivation:
-
Monitor for the appearance of viral cytopathic effects or GFP expression over several days.
-
Quantify viral genomes and transcripts (e.g., ORF62, ORF31) using quantitative PCR (qPCR) and reverse transcription qPCR (RT-qPCR) from cell lysates at different time points post-induction.
-
-
Data Analysis: Compare the frequency and magnitude of VZV reactivation (GFP expression, viral DNA and RNA levels) in this compound-treated cultures versus vehicle-treated cultures.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for assessing this compound's effect on VZV-specific T-cells.
Caption: Logical flow for managing herpes zoster risk with this compound.
References
- 1. JAK inhibitors and infections risk: focus on herpes zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]
Peficitinib Long-Term Safety and Tolerability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of Peficitinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
General Safety Profile
Q1: What is the overall long-term safety profile of this compound?
This compound has been shown to have an acceptable safety and tolerability profile in clinical trials lasting up to 7 years.[1][2] Most treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.[1][3] Pooled data from multiple studies indicate that the incidence of adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs are similar between patients receiving 100 mg/day and 150 mg/day doses of this compound.[2] Long-term administration has not shown a dose or temporal dependency for adverse events.
Q2: What are the most common adverse events observed with long-term this compound treatment?
The most frequently reported TEAEs in long-term studies include nasopharyngitis, herpes zoster, and aggravation of rheumatoid arthritis. In a long-term extension study with a mean treatment duration of 32 months, nasopharyngitis was reported in 47.0% of patients and herpes zoster in 17.3% of patients. Another interim analysis reported nasopharyngitis in 39.7% and herpes zoster in 11.7% of patients.
Adverse Events of Special Interest
Q3: What is the risk of serious infections associated with long-term this compound use?
Serious infections are an important consideration with Janus kinase (JAK) inhibitors. Pooled safety data from Phase 2 and 3 studies show an incidence rate of serious infections of 2.9 per 100 patient-years for this compound, compared to 0.0 for placebo. Another analysis reported an incidence rate of 2.3 per 100 patient-years. There was no apparent dose-dependent increase in serious infections between the 100 mg and 150 mg daily doses.
Q4: Is there an increased risk of herpes zoster with this compound?
Yes, an increased incidence of herpes zoster has been observed. In a long-term extension study, herpes zoster was one of the most common TEAEs, with an incidence of 17.3%. The incidence rate of herpes zoster-related disease was found to be numerically higher with increasing doses of this compound. Pooled data showed a higher incidence rate of herpes zoster-related disease for this compound (5.7 per 100 patient-years) compared to placebo (2.3 per 100 patient-years).
Q5: What is the long-term risk of malignancy associated with this compound?
Malignancies have been reported in patients receiving this compound. A pooled analysis of Phase 3 studies showed an incidence rate for malignancies (excluding non-melanoma skin cancer) of 0.6 per 100 patient-years for this compound, which was comparable to the placebo group's rate of 1.2 per 100 patient-years.
Q6: Have any cases of venous thromboembolism (VTE) been reported?
VTE is a known risk associated with some JAK inhibitors. In pooled data from Phase 2 and 3 studies of this compound, the incidence rate of VTE was low, at 0.1 per 100 patient-years.
Laboratory Abnormalities
Q7: What laboratory parameters should be monitored during long-term this compound studies?
Changes in hematological and biochemical parameters have been associated with this compound treatment. Key parameters to monitor include:
-
Blood Creatine Phosphokinase (CPK): Increased blood CPK has been reported as a common adverse event.
-
Lipids: Changes in lipid profiles may occur.
-
Liver Enzymes: Monitoring of liver function is recommended.
-
Complete Blood Count: Decreased neutrophils have been observed.
Troubleshooting Guides
Scenario 1: A patient in a long-term study develops a serious infection.
-
Immediate Action: Temporarily discontinue this compound treatment.
-
Diagnosis and Treatment: Initiate appropriate diagnostic tests to identify the pathogen and start targeted antimicrobial therapy.
-
Risk Assessment: Evaluate the patient's overall health status and risk factors for infection.
-
Re-challenge Decision: Once the infection has resolved, carefully consider the risks and benefits of resuming this compound. A dose reduction may be considered.
Scenario 2: A patient reports symptoms of herpes zoster (shingles).
-
Confirmation: Confirm the diagnosis of herpes zoster.
-
Treatment Interruption: Consider interrupting this compound treatment until the herpes zoster episode resolves.
-
Antiviral Therapy: Initiate appropriate antiviral treatment for herpes zoster.
-
Resumption of this compound: this compound may be resumed after the resolution of the herpes zoster infection.
Data Presentation
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Long-Term Extension Study
| Adverse Event | This compound 50 mg/day (n=36) | This compound 100 mg/day (n=543) | This compound 150 mg/day (n=264) | Overall (N=843) |
| Nasopharyngitis | 50.0% | 45.9% | 48.9% | 47.0% |
| Herpes Zoster | 8.3% | 15.3% | 22.7% | 17.3% |
| Rheumatoid Arthritis | N/A | N/A | N/A | 16.1% |
Table 2: Incidence Rates (IR) of Adverse Events of Special Interest (per 100 Patient-Years)
| Adverse Event of Special Interest | This compound (IR [95% CI]) | Placebo (IR [95% CI]) |
| Serious Infections | 2.7 (2.1, 3.4) | 0.0 |
| Herpes Zoster-related Disease | 7.3 (6.2, 8.6) | 2.3 (0.6, 9.4) |
| Malignancies | 1.2 (0.9, 1.8) | 1.2 (0.2, 8.3) |
| Venous Thromboembolism | 0.1 (0.0, 0.5) (100mg) / 0.1 (0.0, 0.9) (150mg) | N/A |
Experimental Protocols
Protocol: Safety Monitoring in a Long-Term this compound Clinical Trial
This protocol outlines the safety monitoring procedures adapted from various this compound clinical trials.
-
Patient Population: Patients with moderate to severe rheumatoid arthritis who have completed a prerequisite this compound study (e.g., a Phase 2b or Phase 3 trial).
-
Inclusion/Exclusion Criteria: Patients must meet the specific inclusion and exclusion criteria of the long-term extension study, which typically involves having completed the preceding trial without significant safety issues.
-
Dosing Regimen:
-
Patients typically start on a dose of 50 mg or 100 mg of this compound administered orally once daily.
-
Dose adjustments (e.g., increase to 150 mg/day for insufficient response or reduction to 50 mg/day for safety concerns) are permitted at the investigator's discretion based on predefined criteria such as the 28-joint Disease Activity Score (DAS28).
-
-
Safety Assessments:
-
Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) are recorded at each study visit. The severity and relationship to the study drug are assessed by the investigator.
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at regular intervals (e.g., every 4-12 weeks).
-
Vital Signs: Blood pressure, heart rate, and temperature are measured at each visit.
-
Physical Examinations: A complete physical examination is conducted periodically.
-
-
Data Analysis: The incidence of AEs, SAEs, and AEs of special interest are calculated. For long-term studies, incidence rates per 100 patient-years are often determined.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Peficitinib and Tofacitinib in Rheumatoid Arthritis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two Janus kinase (JAK) inhibitors, peficitinib and tofacitinib, in established animal models of rheumatoid arthritis (RA). This analysis is based on published experimental data, offering insights into their respective efficacy, mechanisms of action, and safety profiles.
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Both this compound and tofacitinib are potent JAK inhibitors that modulate inflammatory signaling pathways, but subtle differences in their preclinical profiles may have implications for their therapeutic application. This guide synthesizes the available data to facilitate a direct comparison.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and tofacitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the intracellular signaling pathway for numerous cytokines and growth factors implicated in the pathogenesis of RA.[1][2] Inhibition of JAKs prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound and tofacitinib.
While both drugs target the same pathway, their selectivity for different JAK isoforms varies. This compound is considered a pan-JAK inhibitor with inhibitory activity across JAK1, JAK2, JAK3, and TYK2. In contrast, tofacitinib demonstrates a preference for JAK1 and JAK3 over JAK2. These differences in selectivity may influence their efficacy and safety profiles.
Head-to-Head Efficacy in an Adjuvant-Induced Arthritis (AIA) Rat Model
A direct comparative study in a rat model of adjuvant-induced arthritis (AIA) provides valuable insights into the relative efficacy of this compound and tofacitinib.[1][2] In this model, both drugs demonstrated a dose-dependent and significant attenuation of arthritis symptoms.[1]
| Parameter | This compound (10 mg/kg) | Tofacitinib (3 mg/kg) | Outcome |
| Arthritis Score | Significantly reduced | Significantly reduced | Comparable efficacy at equivalent plasma concentrations |
| Paw Swelling | Significantly reduced | Significantly reduced | Comparable efficacy at equivalent plasma concentrations |
| Pain Threshold | Significantly increased | Significantly increased | Comparable efficacy at equivalent plasma concentrations |
| Grip Strength | Significantly improved | Significantly improved | Comparable efficacy at equivalent plasma concentrations |
| Histopathology | Significant reduction in inflammation, pannus formation, and bone/cartilage destruction | Significant reduction in inflammation, pannus formation, and bone/cartilage destruction | Comparable efficacy at equivalent plasma concentrations |
| Bone Mineral Density | Significantly greater inhibition of loss | Less inhibitory effect on loss | This compound showed a superior effect |
| Synovial Thickening | Significantly greater reduction | Less reduction | This compound showed a superior effect |
| VEGF & PDGF Production | Greater inhibition | Less inhibition | This compound showed a superior effect, suggesting additional off-target properties |
Table 1: Comparison of this compound and Tofacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model. Doses were selected to achieve comparable plasma concentrations (Cmax and AUC0-12h).
Notably, at doses leading to equivalent plasma exposure, this compound (10 mg/kg) and tofacitinib (3 mg/kg) showed comparable efficacy in reducing overall arthritis scores, paw swelling, and improving pain threshold and grip strength. However, this compound demonstrated a significantly greater inhibitory effect on the loss of bone mineral density and synovial thickening. This may be attributed to its additional inhibitory effects on vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor kinases, which are also implicated in the pathogenesis of RA.
Efficacy in a Collagen-Induced Arthritis (CIA) Model
Tofacitinib in a Mouse CIA Model: In a mouse CIA model, tofacitinib has been shown to dose-dependently reduce joint inflammation. The primary driver of its efficacy in this model was determined to be the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, rather than JAK2 homodimers.
This compound in Arthritis Models: Although a direct comparative CIA study is lacking, this compound has demonstrated potent efficacy in the rat AIA model, as detailed above.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil into the base of the tail or a paw. This induces a systemic inflammatory response that manifests as arthritis in the peripheral joints.
References
Peficitinib vs. Baricitinib: A Comparative Analysis of Efficacy and Safety for Rheumatoid Arthritis
A comprehensive review of two prominent Janus kinase (JAK) inhibitors, peficitinib and baricitinib, for the treatment of rheumatoid arthritis (RA). This guide provides a detailed comparison of their efficacy and safety profiles, supported by data from key clinical trials, alongside an examination of their shared mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison to inform further research and development in the field of autoimmune disease therapeutics.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both this compound and baricitinib exert their therapeutic effects by inhibiting Janus kinases (JAKs), a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] By blocking JAKs, these drugs disrupt the downstream signaling cascade known as the JAK-STAT pathway, ultimately leading to a reduction in the production of pro-inflammatory mediators.[3][4]
This compound is described as a pan-JAK inhibitor, with inhibitory activity against JAK1, JAK2, JAK3, and TYK2.[2] In contrast, baricitinib is a selective inhibitor of JAK1 and JAK2. The clinical significance of inhibiting specific JAK enzymes is an area of ongoing research.
Efficacy Comparison
The efficacy of this compound and baricitinib in treating moderate to severe rheumatoid arthritis has been evaluated in numerous clinical trials. Key efficacy endpoints include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP). A network meta-analysis of 21 randomized controlled trials indirectly compared the efficacy of this compound, baricitinib, and tofacitinib.
ACR Response Rates
The ACR response criteria represent a percentage improvement in tender and swollen joint counts and other clinical parameters.
| Treatment | ACR20 | ACR50 | ACR70 | Study |
| This compound 100 mg + MTX | 58.6% | - | - | RAJ4 |
| This compound 150 mg + MTX | 64.4% | - | - | RAJ4 |
| This compound 50 mg | 31.6% | 8.8% | - | Phase IIb |
| This compound 100 mg | 54.5% | 30.9% | - | Phase IIb |
| This compound 150 mg | 65.5% | 29.3% | - | Phase IIb |
| Baricitinib 4 mg + MTX | 70% | 45% | 19% | RA-BEAM |
| Baricitinib 4 mg | 62% | - | - | RA-BUILD |
| Placebo + MTX | 21.8% | - | - | RAJ4 |
| Placebo | 10.7% | 5.4% | - | This compound Phase IIb |
| Placebo | 39% | - | - | RA-BUILD |
Table 1: Comparison of ACR Response Rates at Week 12.
The network meta-analysis suggested that at 12 weeks, this compound 100 mg and 150 mg once daily showed comparable or improved efficacy outcomes versus baricitinib 2 mg and 4 mg once daily. For instance, this compound 150 mg was associated with a higher probability of achieving an ACR20 response compared to baricitinib 4 mg.
Disease Activity Score (DAS28-CRP)
The DAS28-CRP is a composite score that measures disease activity in 28 joints. A lower score indicates less disease activity.
| Treatment | Mean Change from Baseline in DAS28-CRP | Study |
| This compound 100 mg + MTX | -2.69 | RAJ4 |
| This compound 150 mg + MTX | -2.93 | RAJ4 |
| Baricitinib 4 mg + MTX | Significantly greater improvement vs. placebo | RA-BEAM |
| Placebo + MTX | -1.13 | RAJ4 |
Table 2: Comparison of DAS28-CRP Change from Baseline at Week 12.
Safety Profile
The safety profiles of this compound and baricitinib have been characterized in their respective clinical trial programs. Common adverse events (AEs) for JAK inhibitors include infections, particularly of the upper respiratory tract.
Adverse Events (AEs)
| Adverse Event | This compound | Baricitinib |
| Serious Infections | Incidence rate of 2.7 per 100 patient-years in a long-term extension study. | Rate of serious infections was 2.58 per 100 patient-years of exposure in an integrated safety analysis. |
| Herpes Zoster | Incidence rate of 7.3 per 100 patient-years in a long-term extension study. | More frequent with baricitinib 4 mg versus placebo. |
| Malignancies | Incidence rate of 1.2 per 100 patient-years in a long-term extension study. | Incidence rate of 0.51 for major adverse cardiovascular events in an integrated safety analysis. |
| Most Common AEs | Nasopharyngitis and herpes zoster were the most common TEAEs in a long-term extension study. | Upper respiratory tract infections were among the most common AEs. |
Table 3: Summary of Key Safety Findings.
The network meta-analysis found that the risk of adverse events and serious adverse events at 12 weeks was similar between this compound (100 mg and 150 mg) and baricitinib.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below are summaries of the methodologies for key studies.
This compound: RAJ4 Study (NCT02305849)
-
Objective: To evaluate the efficacy and safety of this compound in Japanese patients with RA and an inadequate response to methotrexate (MTX).
-
Design: Multicenter, double-blind, parallel-group, placebo-controlled phase III study.
-
Patient Population: Patients with moderately to severely active RA who had an inadequate response to MTX.
-
Intervention: Patients were randomized (1:1:1) to receive this compound 100 mg once daily, this compound 150 mg once daily, or placebo, all in combination with a stable dose of MTX for 52 weeks. At week 12, non-responders in the placebo group were switched to this compound.
-
Primary Endpoints: ACR20 response rate at week 12 and change from baseline in the van der Heijde-modified total Sharp score (mTSS) at week 28.
Baricitinib: RA-BEAM Study (NCT01710358)
-
Objective: To determine if baricitinib is superior to placebo in treating patients with moderately to severely active RA with an inadequate response to MTX.
-
Design: Double-blind, placebo- and active-controlled phase III study.
-
Patient Population: Patients with moderately to severely active RA who had an inadequate response to MTX.
-
Intervention: Patients were randomized (3:3:2) to receive placebo, baricitinib 4 mg once daily, or adalimumab 40 mg biweekly, with all patients receiving background MTX.
-
Primary Endpoint: ACR20 response at week 12.
Conclusion
Both this compound and baricitinib have demonstrated significant efficacy in the treatment of rheumatoid arthritis, offering valuable therapeutic options for patients with inadequate responses to conventional therapies. Indirect comparisons suggest that this compound may offer comparable or, in some cases, improved efficacy over baricitinib, particularly at higher doses. The safety profiles of both drugs are consistent with the known risks of JAK inhibitors, with infections being a key consideration.
Direct head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of this compound and baricitinib. Further research should also focus on identifying patient populations that may derive the most benefit from each specific JAK inhibitor.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Peficitinib and Other Pan-JAK Inhibitors for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peficitinib, a pan-Janus kinase (JAK) inhibitor, with other prominent pan- and selective-JAK inhibitors used in the treatment of rheumatoid arthritis (RA). The information presented is collated from extensive clinical trial data and peer-reviewed publications to support researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape of JAK inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - TYK2) that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in the inflammatory cascade. By inhibiting one or more of the JAK enzymes, JAK inhibitors can effectively dampen this signaling pathway, thereby reducing inflammation.
This compound is described as a pan-JAK inhibitor, meaning it inhibits the activity of all JAK family members. This contrasts with more selective JAK inhibitors that preferentially target specific JAK isoforms.
Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis
The efficacy of JAK inhibitors in treating RA is typically evaluated in clinical trials using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in RA symptoms, respectively. Another key metric is the Disease Activity Score 28 using C-reactive protein (DAS28-CRP), where lower scores indicate less disease activity.
While direct head-to-head trials for this compound against all other JAK inhibitors are limited, network meta-analyses provide indirect comparisons. One such analysis found that this compound (100 mg and 150 mg) demonstrated comparable or improved efficacy outcomes versus Tofacitinib (5 mg) and Baricitinib (2 mg and 4 mg). Another network meta-analysis suggested that this compound 150 mg monotherapy had the highest probability of achieving the ACR20 response rate among the compared JAK inhibitors.
The following tables summarize key efficacy data from various clinical trials.
Table 1: JAK Inhibitor Selectivity (IC50 in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| This compound | 3.9 | 5.0 | 0.7 | 4.8 | |
| Tofacitinib | 1 | 20 | 112 | >400 | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | |
| Upadacitinib | 43 | 240 | 2300 | 470 | |
| Filgotinib | 10 | 28 | 810 | 116 |
Table 2: ACR20, ACR50, and ACR70 Response Rates at Week 12 (Monotherapy vs. Placebo)
| Drug (Dosage) | Patient Population | ACR20 (%) | ACR50 (%) | ACR70 (%) | Placebo ACR20 (%) | Reference(s) |
| This compound (150mg) | MTX-IR | 64.4 | 40.0 | 19.4 | 21.8 | |
| Tofacitinib (5mg BID) | DMARD-IR | 59.8 | 31.1 | 15.3 | 26.7 | |
| Baricitinib (4mg) | MTX-IR | 70 | 40 | 20 | 40 | |
| Upadacitinib (15mg) | MTX-IR | 64 | 38 | 17 | 28 | |
| Filgotinib (200mg) | bDMARD-IR | 66.0 | 42.9 | 22.4 | 31.1 | |
| MTX-IR: Methotrexate-Inadequate Responders; DMARD-IR: Disease-Modifying Antirheumatic Drug-Inadequate Responders; bDMARD-IR: Biologic DMARD-Inadequate Responders. |
Comparative Safety Profile
The safety profile of JAK inhibitors is a critical consideration in their clinical use. Adverse events of special interest include serious infections, herpes zoster (shingles), major adverse cardiovascular events (MACE), and venous thromboembolism (VTE).
A pooled analysis of this compound studies in Asian patients showed exposure-adjusted incidence rates for serious infections and herpes zoster to be 2.7 and 6.9 per 100 patient-years, respectively. A network meta-analysis suggested that the risk of adverse events and serious adverse events at 12 weeks was similar between this compound, Baricitinib, and Tofacitinib.
Table 3: Incidence Rates of Adverse Events of Special Interest (per 100 patient-years)
| Drug | Serious Infections | Herpes Zoster | MACE | VTE | Reference(s) |
| This compound | 2.7 | 6.9 | N/A | N/A | |
| Tofacitinib | 3.0 | 4.0 | 0.37 | 0.27 | |
| Baricitinib | 2.95 (at-risk) | 3.8 | 0.70 (at-risk) | 0.66 (at-risk) | |
| Upadacitinib | 3.2 | 3.7 | 0.5 | 0.5 | |
| Filgotinib | 1.7 | 1.5 | 0.3 | 0.2 | |
| N/A: Data not readily available in the searched sources. "at-risk" population refers to patients with specific cardiovascular risk factors. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. A widely used format is the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of a JAK inhibitor required to inhibit 50% of the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., a poly-GT peptide).
-
Adenosine triphosphate (ATP).
-
JAK inhibitor compound (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
Assay plates (e.g., 384-well plates).
-
Plate reader capable of measuring luminescence.
Methodology:
-
Reaction Setup: A kinase reaction buffer is prepared containing the specific JAK enzyme and the substrate peptide.
-
Inhibitor Addition: The JAK inhibitor is serially diluted and added to the assay plate wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature to allow the enzymatic reaction to proceed.
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: The Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Clinical Trial Methodology: A Representative Example (RAJ4 Study of this compound)
Objective: To evaluate the efficacy and safety of this compound in combination with methotrexate in Japanese patients with RA who had an inadequate response to methotrexate.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.
Patient Population: Adult patients with a diagnosis of RA and an inadequate response to methotrexate.
Intervention:
-
This compound 100 mg once daily + methotrexate.
-
This compound 150 mg once daily + methotrexate.
-
Placebo + methotrexate.
Primary Endpoints:
-
ACR20 response rate at Week 12.
-
Change from baseline in modified Total Sharp Score (mTSS) at Week 28.
Secondary Endpoints:
-
ACR50 and ACR70 response rates.
-
Change from baseline in DAS28-CRP.
-
Safety and tolerability assessments.
Methodology:
-
Screening and Randomization: Eligible patients were randomized in a 1:1:1 ratio to one of the three treatment arms.
-
Treatment Period: Patients received the assigned treatment for 52 weeks. Patients in the placebo group who did not achieve a specified level of improvement at Week 12 were re-randomized to one of the this compound arms.
-
Efficacy Assessments: Clinical assessments, including tender and swollen joint counts, patient and physician global assessments of disease activity, and pain scores, were performed at baseline and at specified intervals throughout the study. Radiographs of the hands and feet were taken at baseline and at Week 28 to assess structural damage using the mTSS.
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study. Laboratory parameters, vital signs, and electrocardiograms were also regularly assessed.
-
Statistical Analysis: The primary efficacy endpoints were analyzed using appropriate statistical methods to compare the this compound groups with the placebo group.
Conclusion
This compound, as a pan-JAK inhibitor, has demonstrated efficacy and a manageable safety profile in clinical trials for the treatment of rheumatoid arthritis, particularly in Asian populations. Its broader inhibition of the JAK family presents a different therapeutic approach compared to more selective JAK inhibitors. The choice of a specific JAK inhibitor for a patient may depend on various factors, including their previous treatment history, comorbidities, and the desired balance between efficacy and potential side effects. The data presented in this guide aims to provide a foundational understanding for further research and development in the field of JAK inhibition for autoimmune diseases.
References
- 1. Effect of Filgotinib vs Placebo on Clinical Response in Patients With Moderate to Severe Rheumatoid Arthritis Refractory to Disease-Modifying Antirheumatic Drug Therapy: The FINCH 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Patient-reported outcomes from a phase 3 study of baricitinib versus placebo or adalimumab in rheumatoid arthritis: secondary analyses from the RA-BEAM study | Annals of the Rheumatic Diseases [ard.bmj.com]
A Comparative Guide to the Efficacy of Peficitinib and Selective JAK1 Inhibitors in Rheumatoid Arthritis
This guide provides a detailed comparison of the efficacy of peficitinib, a pan-Janus kinase (JAK) inhibitor, with selective JAK1 inhibitors, such as upadacitinib and filgotinib, for the treatment of moderate to severe rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed methodologies.
Mechanism of Action: Pan-JAK vs. Selective JAK1 Inhibition
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] By binding to cytokine receptors, JAKs are activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4][5] These activated STATs then translocate to the nucleus to modulate the transcription of genes involved in the inflammatory cascade. JAK inhibitors exert their therapeutic effect by blocking this JAK-STAT pathway.
This compound is classified as a pan-JAK inhibitor, meaning it inhibits the activity of multiple JAK family members. In vitro kinase assays have shown its inhibitory activity against JAK1, JAK2, JAK3, and TYK2, with a moderate selectivity for JAK3. This broad inhibition affects a wide range of cytokine signaling pathways.
In contrast, selective JAK1 inhibitors like upadacitinib and filgotinib were developed to target JAK1 with greater potency than other JAK isoforms. The rationale for this selectivity is to specifically block the signaling of proinflammatory cytokines dependent on JAK1 while minimizing potential side effects associated with the inhibition of other JAKs, such as JAK2 (implicated in hematopoiesis) and JAK3 (involved in lymphocyte development). For example, filgotinib exhibits a 30-fold selectivity for JAK1 over JAK2. Upadacitinib also demonstrates significantly greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.
The following diagram illustrates the differential inhibition of the JAK-STAT pathway.
Clinical Efficacy Comparison
Direct head-to-head trials comparing this compound with selective JAK1 inhibitors are limited. Therefore, this comparison relies on data from individual placebo-controlled trials and findings from network meta-analyses, which allow for indirect comparisons across studies. The primary efficacy endpoint in most rheumatoid arthritis trials is the American College of Rheumatology 20% (ACR20) response rate at Week 12.
Table 1: ACR20/50/70 Response Rates at Week 12 (Combination Therapy with Methotrexate)
| Treatment (Dose) | Trial | ACR20 (%) | ACR50 (%) | ACR70 (%) | Placebo (%) (ACR20) |
| This compound 100 mg | RAJ4 | 58.6 | N/A | N/A | 21.8 |
| This compound 150 mg | RAJ4 | 64.4 | N/A | N/A | 21.8 |
| This compound 100 mg | RAJ3 | 57.7 | N/A | N/A | 30.7 |
| This compound 150 mg | RAJ3 | 74.5 | N/A | N/A | 30.7 |
| Upadacitinib 15 mg | SELECT-COMPARE | 71.0 | 45.0 | 25.0 | 36.0 |
Note: Data is derived from separate clinical trials and not from direct head-to-head comparisons. Placebo response rates can vary significantly between trials due to differences in study design and patient populations.
A network meta-analysis of JAK inhibitors for RA indicated that upadacitinib 15 mg once daily had numerically higher efficacy in terms of ACR response among approved JAK inhibitor combination therapies. Another analysis comparing this compound to tofacitinib and baricitinib suggested that this compound (100 and 150 mg) provided comparable or improved efficacy outcomes. Specifically, SUCRA (Surface Under the Cumulative Ranking Curve) rankings indicated that patients on this compound 150 mg were the most likely to achieve an ACR20 or ACR50 response at 12 weeks compared to tofacitinib 5 mg and baricitinib 2 mg and 4 mg.
Experimental Protocols
The clinical development programs for this compound (RAJ program) and selective JAK1 inhibitors like upadacitinib (SELECT program) follow rigorous, standardized methodologies. Below are summaries of the protocols for key Phase III trials.
The generalized workflow for these pivotal trials is depicted in the diagram below.
This compound - RAJ4 Study Protocol
-
Design: A multicenter, double-blind, parallel-group, placebo-controlled Phase III study in Japan.
-
Population: Patients with moderate to severe RA who had an inadequate response to methotrexate (MTX).
-
Intervention: Patients were randomized (1:1:1) to receive placebo, this compound 100 mg once daily, or this compound 150 mg once daily, all in combination with a stable background dose of MTX for 52 weeks.
-
Rescue Protocol: At week 12, non-responders in the placebo group were switched to one of the this compound doses. The remaining placebo patients were switched at week 28.
-
Primary Endpoints:
-
ACR20 response rate at week 12.
-
Change from baseline in van der Heijde-modified total Sharp score (mTSS), a measure of structural joint damage, at week 28.
-
Upadacitinib - SELECT-COMPARE Study Protocol
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Population: Adult patients with moderate to severe RA with an inadequate response to MTX.
-
Intervention: Patients on a stable background of MTX were randomized (2:2:1) to receive upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo.
-
Primary Endpoints:
-
Proportion of patients achieving an ACR20 response at week 12 (vs. placebo).
-
Proportion of patients achieving a 28-joint Disease Activity Score using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12 (vs. placebo).
-
Conclusion
Both this compound and selective JAK1 inhibitors have demonstrated significant efficacy in treating moderate to severe rheumatoid arthritis compared to placebo. This compound, as a pan-JAK inhibitor, modulates a broad spectrum of cytokine signaling. Selective JAK1 inhibitors like upadacitinib were designed to offer a more targeted approach, which preclinical data suggest could refine the benefit-risk profile.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 4. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 5. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
Peficitinib in Rheumatoid Arthritis: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peficitinib's performance with other Janus kinase (JAK) inhibitors in the treatment of rheumatoid arthritis (RA). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a pan-JAK inhibitor that has demonstrated efficacy and a manageable safety profile in clinical trials for rheumatoid arthritis, particularly in Asian patient populations.[1] It effectively reduces RA symptoms and inhibits joint destruction.[2][3] Network meta-analyses suggest that this compound has comparable efficacy to other approved JAK inhibitors such as tofacitinib and baricitinib.[4][5] As with other drugs in this class, the most common adverse events include nasopharyngitis and herpes zoster. This guide offers a detailed comparison to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action: The JAK-STAT Signaling Pathway
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. Pro-inflammatory cytokines play a crucial role in the pathogenesis of RA by activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a primary target for a class of drugs known as JAK inhibitors. This compound is a pan-JAK inhibitor, meaning it inhibits the activity of all four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By blocking these enzymes, this compound disrupts the signaling of various cytokines involved in the inflammatory cascade of RA.
References
Peficitinib in Rheumatoid Arthritis: A Comparative Efficacy Analysis in Asian and Non-Asian Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Peficitinib, an oral pan-Janus kinase (JAK) inhibitor, has emerged as a therapeutic option for adults with moderately to severely active rheumatoid arthritis (RA). Approved in Japan, Korea, and Taiwan, its clinical development has generated substantial data from Asian patient populations. This guide provides a comparative analysis of this compound's efficacy in Asian versus non-Asian patient cohorts, supported by data from key clinical trials.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors implicated in the pathogenesis of rheumatoid arthritis. By blocking this pathway, this compound modulates the inflammatory cascade central to RA.[1][2]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Comparative Efficacy Data
Clinical trial data indicates a notable difference in the efficacy outcomes of this compound between Asian and non-Asian patient populations. The data presented below is collated from key Phase IIb and Phase III studies.
Efficacy in Asian Patient Populations
This compound has demonstrated robust efficacy in Phase III trials conducted in Asian countries (Japan, Korea, and Taiwan).[3][4][5]
| Trial | Patient Population | Treatment Arm | ACR20 Response Rate (Week 12) | ACR50 Response Rate (Week 12) | ACR70 Response Rate (Week 12) |
| RAJ3 | Inadequate response to DMARDs | This compound 100 mg + DMARDs | 57.7% | - | - |
| This compound 150 mg + DMARDs | 74.5% | - | - | ||
| Placebo + DMARDs | 30.7% | - | - | ||
| RAJ4 | Inadequate response to Methotrexate (MTX) | This compound 100 mg + MTX | 58.6% | - | - |
| This compound 150 mg + MTX | 64.4% | - | - | ||
| Placebo + MTX | 21.8% | - | - | ||
| RAJ1 (Phase IIb) | DMARD-naïve | This compound 100 mg (monotherapy) | 54.5% | - | - |
| This compound 150 mg (monotherapy) | 65.5% | - | - | ||
| Placebo | 10.7% | - | - |
*p<0.001 vs Placebo
Efficacy in Non-Asian Patient Populations
Global Phase IIb studies, which included patients from North America, Latin America, and Europe, have also evaluated the efficacy of this compound.
| Trial | Patient Population | Treatment Arm | ACR20 Response Rate (Week 12) |
| Global Phase IIb (with MTX) | Inadequate response to MTX | This compound 50 mg + MTX | Statistically significant vs Placebo |
| This compound 25, 100, 150 mg + MTX | Not statistically significant vs Placebo | ||
| Global Phase IIb (without MTX) | Inadequate response to DMARDs | This compound 100 mg + limited csDMARDs | Statistically significant vs Placebo |
| This compound 150 mg + limited csDMARDs | Statistically significant vs Placebo |
Notably, one of the global studies reported unexpectedly high placebo responses, particularly in patients from Latin America, which may have influenced the statistical significance of the outcomes for some this compound doses. A network meta-analysis of various JAK inhibitors suggested that Asian ethnicity was associated with a positive effect on multiple efficacy outcomes.
Experimental Protocols
The methodologies of the key clinical trials provide context for the presented efficacy data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib for Rheumatoid Arthritis: A Comparative Guide for Researchers
An in-depth analysis of peficitinib's efficacy and safety in patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs), benchmarked against other leading Janus kinase (JAK) inhibitors and a biologic DMARD.
This guide provides a comprehensive comparison of this compound with other targeted therapies for rheumatoid arthritis (RA) in patients who have not responded adequately to traditional DMARDs. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound is an oral pan-Janus kinase (JAK) inhibitor that modulates the signaling of various cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2] JAKs are intracellular tyrosine kinases that, upon cytokine binding to their receptors, activate Signal Transducer and Activator of Transcription (STAT) proteins.[1] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), this compound effectively dampens this inflammatory cascade.[1][2]
Comparative Efficacy in DMARD-Inadequate Responders
The following tables summarize the efficacy of this compound and comparator drugs in patients with an inadequate response to DMARDs, based on key clinical trial data.
American College of Rheumatology (ACR) Response Rates at Week 12
| Treatment (Trial) | ACR20 (%) | ACR50 (%) | ACR70 (%) | Placebo (%) |
| This compound 100 mg (RAJ4) | 58.6 | - | - | 21.8 |
| This compound 150 mg (RAJ4) | 64.4 | - | - | 21.8 |
| Tofacitinib 5 mg BID (ORAL Sync) | 67.4 | - | - | 34.1 |
| Tofacitinib 10 mg BID (ORAL Sync) | 70.6 | - | - | 34.1 |
| Baricitinib 4 mg (RA-BEAM) | 70 | - | - | 40 |
| Upadacitinib 15 mg (SELECT-NEXT) | Met Primary Endpoint | Met Key Secondary | Met Key Secondary | - |
| Upadacitinib 30 mg (SELECT-NEXT) | Met Primary Endpoint | Met Key Secondary | Met Key Secondary | - |
| Adalimumab 40 mg (RA-BEAM) | 61 | - | - | 40 |
Disease Activity Score (DAS28-CRP) Remission Rates
| Treatment (Trial) | DAS28-CRP <2.6 (%) at Week 12 | Placebo (%) |
| This compound 100 mg (RAJ4) | Met Endpoint | - |
| This compound 150 mg (RAJ4) | Met Endpoint | - |
| Tofacitinib 5 mg BID (ORAL Sync) | 7.1 (at Month 6) | 2.3 (at Month 6) |
| Tofacitinib 10 mg BID (ORAL Sync) | 13.1 (at Month 6) | 2.3 (at Month 6) |
| Baricitinib 4 mg (RA-BEAM) | Higher than adalimumab | - |
| Upadacitinib 15 mg (SELECT-NEXT) | Met Primary Endpoint (Low Disease Activity) | - |
| Upadacitinib 30 mg (SELECT-NEXT) | Met Primary Endpoint (Low Disease Activity) | - |
| Adalimumab 40 mg (RA-BEAM) | Lower than baricitinib | - |
Note: DAS28-CRP remission data availability and timepoints varied across the cited trials.
Safety Profile Overview
The safety profiles of this compound and the comparator drugs are generally consistent with the known risks of JAK inhibitors and biologic DMARDs.
| Adverse Event | This compound (RAJ3 & RAJ4) | Tofacitinib (ORAL Sync) | Baricitinib (RA-BEAM) | Upadacitinib (SELECT-NEXT) | Adalimumab (RA-BEAM) |
| Serious Infections | Higher incidence vs. placebo | Similar incidence across groups | Similar to placebo, lower than adalimumab (at 24 wks) | Rates similar to adalimumab, higher than methotrexate | Higher than placebo (at 24 wks) |
| Herpes Zoster | Increased incidence | - | - | Increased risk vs. adalimumab | - |
| Malignancies | - | - | - | Similar rates across treatment groups | - |
| Major Adverse Cardiovascular Events (MACE) | - | - | <1% | Similar rates across treatment groups | <1% |
| Venous Thromboembolic Events (VTE) | - | - | - | Similar rates across treatment groups | - |
| Most Common AEs | Nasopharyngitis, Herpes Zoster | Infections and infestations | Nasopharyngitis, Bronchitis | Upper respiratory tract infection, nasopharyngitis, urinary tract infection | - |
Experimental Protocols
This compound (RAJ4 Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 study conducted in Japan.
-
Patient Population: Patients with active RA with an inadequate response to methotrexate (MTX).
-
Intervention: Patients were randomized (1:1:1) to receive this compound 100 mg once daily, this compound 150 mg once daily, or placebo, all in combination with a stable dose of MTX for 52 weeks.
-
Primary Endpoints:
-
ACR20 response rate at week 12.
-
Change from baseline in modified Total Sharp Score (mTSS) at week 28.
-
-
Rescue Therapy: At week 12, non-responders in the placebo group were switched to one of the this compound doses. At week 28, the remaining placebo patients were switched to this compound.
Tofacitinib (ORAL Sync Trial)
-
Study Design: A 12-month, Phase 3, randomized, placebo-controlled trial.
-
Patient Population: Patients with moderate-to-severe active RA who had an inadequate response to a traditional or biologic DMARD.
-
Intervention: Patients were randomized to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or placebo, in addition to background traditional DMARDs.
-
Primary Endpoints: ACR20 response rate, change in Health Assessment Questionnaire-Disability Index (HAQ-DI), and DAS28-4(ESR) <2.6 at specified time points.
-
Rescue Therapy: Placebo patients who were non-responders at month 3 were advanced to a tofacitinib treatment group. The remaining placebo patients were advanced at month 6.
Baricitinib (RA-BEAM Trial)
-
Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled, parallel-arm, Phase 3 study.
-
Patient Population: Over 1,300 patients with an inadequate response to methotrexate, who continued to receive MTX throughout the study.
-
Intervention: Patients were randomized to receive placebo once daily, baricitinib 4 mg once daily, or adalimumab 40 mg biweekly.
-
Primary Endpoint: ACR20 response at week 12.
-
Rescue Therapy: At week 24, patients taking placebo were crossed over to the baricitinib treatment group.
Upadacitinib (SELECT-NEXT Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with a long-term extension.
-
Patient Population: Patients with RA and an inadequate response to conventional synthetic DMARDs (csDMARDs).
-
Intervention: Patients on stable csDMARDs were randomized to receive upadacitinib 15 mg once daily, upadacitinib 30 mg once daily, or placebo for 12 weeks.
-
Primary Endpoints: ACR20 response and achievement of low disease activity at week 12.
-
Study Progression: Following the 12-week placebo-controlled period, placebo-randomized patients were switched to upadacitinib.
Concluding Remarks
This compound has demonstrated significant efficacy in reducing the signs and symptoms of rheumatoid arthritis in patients with an inadequate response to conventional DMARDs. Its performance in clinical trials is comparable to other JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib, as well as the biologic DMARD adalimumab, in this patient population. The safety profile of this compound is consistent with that of other drugs in its class, with an increased risk of herpes zoster being a notable adverse event. Further long-term studies and real-world evidence will continue to delineate the precise positioning of this compound within the therapeutic armamentarium for rheumatoid arthritis.
References
- 1. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peficitinib with other leading Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). The information is based on a meta-analysis of published clinical trial data, focusing on efficacy, safety, and experimental protocols to support research and drug development efforts.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound is an oral pan-JAK inhibitor that modulates the signaling of various cytokines involved in the pathogenesis of rheumatoid arthritis.[1] It exerts its therapeutic effects by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[1] This pathway is crucial for transducing signals from cytokines and growth factors that drive the inflammatory processes in RA.[1] this compound inhibits JAK1, JAK2, and JAK3, thereby blocking the phosphorylation and activation of STAT proteins.[1] This disruption of the signaling cascade leads to reduced production of pro-inflammatory cytokines.[1]
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound
Clinical trial data from Phase III studies, RAJ3 and RAJ4, have demonstrated the efficacy of this compound in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) or methotrexate (MTX). A network meta-analysis has also provided indirect comparisons of this compound with other JAK inhibitors, Tofacitinib and Baricitinib.
The following table summarizes the key efficacy endpoints from pivotal Phase III trials of this compound, Tofacitinib, and Baricitinib.
| Clinical Trial | Drug (Dosage) | Patient Population | ACR20 Response Rate (Week 12) | ACR50 Response Rate (Week 12) | ACR70 Response Rate (Week 12) |
| RAJ3 | This compound (100mg QD) | DMARD-IR | 57.7% | - | - |
| This compound (150mg QD) | 74.5% | - | - | ||
| Placebo | 30.7% | - | - | ||
| RAJ4 | This compound (100mg QD) + MTX | MTX-IR | 58.6% | - | - |
| This compound (150mg QD) + MTX | 64.4% | - | - | ||
| Placebo + MTX | 21.8% | - | - | ||
| ORAL Solo | Tofacitinib (5mg BID) | DMARD-IR | 59.8% | - | - |
| Tofacitinib (10mg BID) | 65.7% | - | - | ||
| Placebo | 26.7% | - | - | ||
| RA-BEAM | Baricitinib (4mg QD) + MTX | MTX-IR | 70% | - | - |
| Adalimumab (40mg Q2W) + MTX | 61% | - | - | ||
| Placebo + MTX | 40% | - | - |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; QD: once daily; BID: twice daily; Q2W: every 2 weeks; DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs; MTX-IR: Inadequate response to methotrexate.
Safety Profile
The safety profiles of this compound, Tofacitinib, and Baricitinib are generally consistent with the JAK inhibitor class. The most common adverse events reported in clinical trials include infections, particularly of the upper respiratory tract, and gastrointestinal issues. An increased risk of herpes zoster has been observed with this compound, similar to other JAK inhibitors.
| Adverse Event | This compound (RAJ3 & RAJ4) | Tofacitinib (ORAL Solo) | Baricitinib (RA-BEAM) |
| Serious Infections | Higher incidence vs. placebo, no clear dose-dependent increase. | Six patients reported serious infections. | Similar rates to placebo and adalimumab. |
| Herpes Zoster | Higher incidence vs. placebo. | - | - |
| Common AEs | Nasopharyngitis, headache, diarrhea. | Headache, upper respiratory tract infection. | Infections. |
| Lab Abnormalities | Hematological and biochemical parameter changes. | Elevations in LDL cholesterol, reductions in neutrophil counts. | Transient increases in creatinine and cholesterol levels, neutropenia. |
Experimental Protocols: A Comparative Overview
The pivotal Phase III trials for this compound, Tofacitinib, and Baricitinib shared similar designs, enrolling patients with active rheumatoid arthritis who had an inadequate response to prior treatments. Below is a generalized workflow for these trials, followed by specific details for each drug's key study.
This compound: RAJ3 and RAJ4 Studies
-
Study Design : The RAJ3 and RAJ4 studies were randomized, double-blind, placebo-controlled, Phase III trials conducted in Asian patients. The RAJ3 study included patients with an inadequate response to conventional DMARDs, while the RAJ4 study focused on patients with an inadequate response to methotrexate.
-
Patient Population : Adults with active RA (defined by tender and swollen joint counts) and an inadequate response to at least one DMARD (RAJ3) or MTX (RAJ4).
-
Treatment Arms :
-
RAJ3: this compound 100mg once daily, this compound 150mg once daily, placebo, or open-label etanercept. Placebo patients were switched to this compound at week 12.
-
RAJ4: this compound 100mg once daily with MTX, this compound 150mg once daily with MTX, or placebo with MTX. Placebo non-responders were switched to this compound at week 12, with the remaining placebo patients switched at week 28.
-
-
Primary Endpoints :
-
RAJ3: American College of Rheumatology (ACR) 20 response rate at week 12.
-
RAJ4: ACR20 response rate at week 12 and change from baseline in modified Total Sharp Score (mTSS) at week 28.
-
-
Secondary Endpoints : Included ACR50 and ACR70 response rates, Disease Activity Score 28 (DAS28), and changes in ACR core parameters.
Tofacitinib: ORAL Solo Study
-
Study Design : The ORAL Solo trial was a Phase III, double-blind, placebo-controlled, 6-month study.
-
Patient Population : Adult patients with moderate to severe RA who had an inadequate response to or were intolerant of biologic or nonbiologic DMARDs.
-
Treatment Arms : Tofacitinib 5mg twice daily, Tofacitinib 10mg twice daily, or placebo. At 3 months, placebo patients were advanced to a pre-specified Tofacitinib dose.
-
Primary Endpoints (at 3 months) : ACR20 response rate, change from baseline in Health Assessment Questionnaire Disability Index (HAQ-DI), and the percentage of patients with a DAS28-4(ESR) of less than 2.6.
Baricitinib: RA-BEAM Study
-
Study Design : The RA-BEAM trial was a 52-week, randomized, double-blind, placebo- and active-controlled Phase III study.
-
Patient Population : Patients with active RA and an inadequate response to methotrexate.
-
Treatment Arms : Baricitinib 4mg once daily with MTX, adalimumab 40mg every other week with MTX, or placebo with MTX.
-
Primary Endpoint : ACR20 response at week 12.
-
Key Secondary Endpoints : Included radiographic progression of joint damage at week 24.
References
Peficitinib in Psoriasis: A Comparative Analysis of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral treatments for moderate-to-severe plaque psoriasis is rapidly evolving with the advent of Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of peficitinib against other prominent JAK inhibitors, including tofacitinib, upadacitinib, and deucravacitinib, with a focus on their efficacy, safety, and underlying mechanisms of action, supported by experimental data from clinical trials.
Mechanism of Action: Targeting the JAK-STAT Pathway
Psoriasis is an immune-mediated disease where cytokines like interleukins (IL)-12, IL-23, and interferons play a crucial role in driving inflammation and keratinocyte hyperproliferation. These cytokines signal through the JAK-STAT pathway.[1][2] JAK inhibitors are small molecules that interfere with this pathway, thereby reducing the inflammatory cascade.
The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different JAK inhibitors exhibit varying degrees of selectivity for these kinases, which influences their efficacy and safety profiles.
-
This compound (ASP015K) is a pan-JAK inhibitor, meaning it broadly inhibits multiple JAK enzymes, including JAK1, JAK2, and JAK3.[3][4]
-
Tofacitinib primarily inhibits JAK1 and JAK3.[1]
-
Upadacitinib is a selective JAK1 inhibitor.
-
Deucravacitinib is a selective TYK2 inhibitor, acting through a distinct allosteric mechanism.
The differential inhibition of JAK enzymes by these agents leads to varied impacts on downstream signaling pathways.
Comparative Efficacy
The primary measures of efficacy in psoriasis clinical trials are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA). A 75% improvement in PASI score (PASI 75) is a common primary endpoint.
| Drug | Dose | PASI 75 Response Rate | sPGA 0/1 (Clear/Almost Clear) Response Rate | Trial |
| This compound | 100 mg BID | Significant improvement vs. placebo (p<0.001) | Significant improvement vs. placebo (p<0.001) | Phase 2a |
| Tofacitinib | 5 mg BID | 4.38 (RR vs. placebo) | 3.93 (RR vs. placebo) | OPT Pivotal 1 & 2 |
| 10 mg BID | Higher than 5 mg BID | Higher than 5 mg BID | OPT Pivotal 1 & 2 | |
| Upadacitinib | 15 mg QD | 63% at Week 16 | Not a primary endpoint for psoriasis studies | SELECT-PsA 1 |
| 30 mg QD | 62% at Week 16 | Not a primary endpoint for psoriasis studies | SELECT-PsA 1 | |
| Deucravacitinib | 6 mg QD | ~58.4% at Week 16 | Superior to placebo and apremilast | POETYK PSO-1 |
Note: Direct head-to-head trial data for this compound against other JAK inhibitors in psoriasis is limited. The data for upadacitinib is from studies in psoriatic arthritis, where skin manifestations were also assessed. A network meta-analysis suggested that deucravacitinib showed superior efficacy and safety for treating moderate-to-severe psoriasis over other included oral drugs. Another network meta-analysis indicated that tofacitinib at 15 mg twice a day had the highest probability of achieving PASI 75.
Safety and Tolerability Profile
The safety profile of JAK inhibitors is a critical consideration due to their systemic immunosuppressive effects. Common adverse events (AEs) include infections, and some have warnings regarding more serious events.
| Drug | Common Adverse Events | Serious Adverse Events of Interest |
| This compound | Nasopharyngitis, diarrhea, acne, back pain, contact dermatitis. | No serious adverse events were reported in the Phase 2a psoriasis trial. |
| Tofacitinib | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis. | Serious infections, malignancies, major adverse cardiovascular events (MACE), thrombosis (FDA black box warning). |
| Upadacitinib | Upper respiratory tract infections, acne, herpes simplex, headache. | Serious infections, malignancies, MACE, thrombosis (FDA black box warning). |
| Deucravacitinib | Nasopharyngitis, upper respiratory tract infection, acne. | Lower rates of serious adverse events compared to non-selective JAK inhibitors. No black box warning for MACE or thrombosis. |
Experimental Protocols
The clinical trials for these JAK inhibitors generally follow a randomized, double-blind, placebo-controlled design, especially in the initial phases.
Key Methodological Components:
-
Patient Population: Adults with moderate-to-severe chronic plaque psoriasis, typically defined by a PASI score ≥ 12, sPGA score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
-
Study Design:
-
This compound (Phase 2a): A multicenter, double-blind, randomized, placebo-controlled study over 6 weeks.
-
Tofacitinib (OPT Pivotal 1 & 2): Phase 3, multi-site, double-blind, placebo-controlled, randomized, 52-week, parallel-group studies.
-
Deucravacitinib (POETYK PSO-1 & 2): Global Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled (apremilast) trials.
-
Upadacitinib (SELECT-PsA 1 & 2): Phase 3, randomized, double-blind, placebo- and active-controlled (adalimumab in SELECT-PsA 1) studies in patients with psoriatic arthritis.
-
-
Interventions:
-
Oral administration of the investigational JAK inhibitor at varying doses.
-
Placebo control.
-
Active comparator (e.g., apremilast for deucravacitinib, adalimumab for upadacitinib).
-
-
Primary Endpoints:
-
Proportion of patients achieving PASI 75 at a specified time point (e.g., week 12 or 16).
-
Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a specified time point.
-
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Conclusion
This compound, as a pan-JAK inhibitor, has demonstrated efficacy in early-phase trials for psoriasis. However, the current landscape is increasingly favoring more selective JAK inhibitors to potentially optimize the benefit-risk profile. Deucravacitinib, with its selective TYK2 inhibition, has shown a strong efficacy and safety profile in large Phase 3 trials, positioning it as a significant oral therapeutic option. Tofacitinib and upadacitinib, while effective, carry boxed warnings that necessitate careful patient selection and monitoring. The development and comparison of these agents underscore the importance of understanding the nuances of JAK selectivity in the treatment of psoriasis. Further head-to-head comparative studies will be invaluable in delineating the precise therapeutic positioning of each of these innovative oral treatments.
References
Safety Operating Guide
Navigating the Disposal of Peficitinib: A Guide for Laboratory Professionals
The proper disposal of Peficitinib, an investigational Janus kinase (JAK) inhibitor, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to compliant disposal protocols is essential to minimize environmental impact and ensure a safe working environment. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may also apply and can be more stringent than federal laws.[1] this compound, as a chemical compound used in research and development, must be managed as chemical waste in accordance with these regulations.[1]
A Safety Data Sheet (SDS) for this compound suggests that smaller quantities may be disposed of with household waste; however, for uncleaned packaging, disposal must be made according to official regulations.[3] Given the potent nature of JAK inhibitors and the lack of specific disposal directives, it is prudent to treat all this compound waste as potentially hazardous chemical waste.
This compound Waste Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound from a research or laboratory environment. This process is designed to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation of this compound waste is the first critical step. Do not mix this compound waste with general laboratory trash.
| Waste Type | Description | Recommended Container |
| Unused/Expired this compound | Pure this compound compound, unused solutions. | Clearly labeled, sealed hazardous waste container. |
| Contaminated Labware | Gloves, pipette tips, vials, and other disposable materials that have come into direct contact with this compound. | Labeled hazardous waste bag or container. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Designated, puncture-resistant sharps container for chemical waste. |
| Empty Raw Material Containers | Original this compound containers. | Dispose of according to official regulations. Consult your institution's EHS. |
Step 2: Labeling and Storage
All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the name "this compound." Store these containers in a designated and secure satellite accumulation area.
Step 3: Consultation with Environmental Health and Safety (EHS)
Before arranging for disposal, it is imperative to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations and determine the appropriate disposal route.
Step 4: Disposal by a Licensed Vendor
The primary recommendation for the disposal of this compound is to use a licensed hazardous material disposal company. This ensures that the waste is handled, transported, and disposed of in a compliant manner. The most common method for the final destruction of pharmaceutical waste is incineration at a licensed facility.
What to Avoid:
-
Do Not Dispose in General Trash: this compound should not be discarded in the regular trash.
-
Do Not Dispose Down the Drain: To prevent environmental contamination, do not dispose of this compound waste in the sink or sewer. The EPA's "Sewer Ban" under Subpart P prohibits the drain disposal of hazardous waste pharmaceuticals.
-
Do Not Incinerate in Standard Laboratory Furnaces: On-site incineration should only be performed in a properly equipped incinerator.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Peficitinib
Essential protocols for the safe handling, storage, and disposal of Peficitinib are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
This compound is an orally active Janus kinase (JAK) inhibitor. While the Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The user is ultimately responsible for developing appropriate handling and personal protection methods based on the specific conditions of use.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes recommended PPE for handling this compound in a laboratory setting.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Solid Compound | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields or safety goggles.- Respiratory Protection: A dust mask or respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a potential for aerosolization.- Lab Coat: A standard laboratory coat. |
| Preparing Solutions | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields or safety goggles.- Lab Coat: A standard laboratory coat. |
| Administering to Animals | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields or safety goggles.- Lab Coat: A dedicated laboratory coat. |
| General Laboratory Handling | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: A standard laboratory coat. |
It is crucial to always wash hands thoroughly after handling the compound, even when gloves have been worn.[2] Avoid ingesting, inhaling, or allowing the substance to come into contact with eyes or skin.[2]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and compliance.
Handling and Storage:
-
Storage: this compound should be stored as a crystalline solid at -20°C.[2]
-
Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. When preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.
-
Ventilation: All handling of the solid compound and preparation of concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Place all contaminated materials in a sealed container for proper disposal.
Disposal:
All waste materials, including empty containers, contaminated PPE, and unused compounds, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or surface and ground water.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If they experience any complaints, consult a doctor. |
| Skin Contact | The product is generally not considered to be a skin irritant. However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist after swallowing, consult a doctor. |
This compound Handling Workflow
The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
